molecular formula C6H12FNSi B7947674 4-(Fluorodimethylsilyl)butanenitrile CAS No. 1639345-42-8

4-(Fluorodimethylsilyl)butanenitrile

Cat. No.: B7947674
CAS No.: 1639345-42-8
M. Wt: 145.25 g/mol
InChI Key: RZHGQUVEZKATLV-UHFFFAOYSA-N
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Description

4-(Fluorodimethylsilyl)butanenitrile is a useful research compound. Its molecular formula is C6H12FNSi and its molecular weight is 145.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Fluorodimethylsilyl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fluorodimethylsilyl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[fluoro(dimethyl)silyl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHGQUVEZKATLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019409
Record name 4-[Fluoro(dimethyl)silyl]butanenitrile
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Molecular Weight

145.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639345-42-8
Record name 4-(Fluorodimethylsilyl)butanenitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Fluoro(dimethyl)silyl]butanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[fluoro(dimethyl)silyl]butanenitrile
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Foundational & Exploratory

Reactivity overview of 4-(Fluorodimethylsilyl)butanenitrile functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 4-(Fluorodimethylsilyl)butanenitrile

Introduction: A Molecule of Dichotomous Reactivity

4-(Fluorodimethylsilyl)butanenitrile, with the chemical structure C₆H₁₂FNSi, is an organosilicon compound that presents a fascinating duality in its chemical behavior.[1] It incorporates two distinct and highly versatile functional groups at opposite ends of a flexible butane chain: a polar, electrophilic nitrile group (-C≡N) and a hydrolytically sensitive fluorodimethylsilyl group (-Si(CH₃)₂F). This unique arrangement makes it a valuable building block in diverse fields, from pharmaceutical development to materials science.[2][3] The saturated alkyl spacer effectively isolates the two functional centers, allowing for selective and orthogonal chemical transformations. This guide provides a detailed exploration of the reactivity inherent to each functional group, offering field-proven insights into its manipulation and application for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₂FNSiPubChem[4]
Molecular Weight 145.25 g/mol PubChem[4]
Appearance Colorless to transparent liquidChemBK, CymitQuimica[1][3]
Boiling Point ~135 °CChemBK[3]
Melting Point ~ -45 °CChemBK[3]
CAS Number 1639345-42-8PubChem[4]
Hazard and Safety Information

4-(Fluorodimethylsilyl)butanenitrile is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5][6]

GHS Hazard StatementDescription
H330 Fatal if inhaled[2][4]
H302 Harmful if swallowed[2][4]
H317 May cause an allergic skin reaction[2][4]
H319 Causes serious eye irritation[4]
H373 May cause damage to organs through prolonged or repeated exposure[4]
H412 Harmful to aquatic life with long lasting effects[2]

Part 1: Reactivity of the Fluorodimethylsilyl Group

The silicon-fluorine (Si-F) bond is the most polarized and one of the strongest single bonds in chemistry. However, the silicon center remains highly electrophilic and susceptible to nucleophilic attack, forming the basis of its reactivity.

Hydrolysis to Silanol and Siloxane

While the hydrolysis of fluorosilanes is thermodynamically less favorable (often endothermic) compared to their chlorosilane counterparts, it remains a pivotal reaction.[7] The reaction is typically catalyzed by acid or base.

Mechanism: The reaction proceeds via a bimolecular displacement mechanism. Under basic conditions, a hydroxide anion directly attacks the electrophilic silicon atom. Under acidic conditions, the reaction is facilitated by protonation of the fluorine atom, making it a better leaving group.[8] The initial product is a silanol, 4-(hydroxydimethylsilyl)butanenitrile. These silanols are often unstable and readily undergo condensation to form disiloxanes.

Causality: The high activation energy for fluorosilane hydrolysis by a single water molecule is significantly lowered in the presence of catalysts or additional water molecules acting in concert.[7] This contrasts with chlorosilanes, which often hydrolyze spontaneously and vigorously in the presence of moisture.[9][10] This controlled, less vigorous reactivity of fluorosilanes can be advantageous, allowing for more predictable and manageable reactions.

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Silanol cluster_products Condensation Product r1 NC-(CH₂)₃-Si(CH₃)₂F p1 NC-(CH₂)₃-Si(CH₃)₂OH r1->p1  + H₂O  (H⁺ or OH⁻ cat.) - HF r2 H₂O p2 [NC-(CH₂)₃-Si(CH₃)₂]₂O p1->p2  + NC-(CH₂)₃-Si(CH₃)₂OH  (Condensation) p3 H₂O p2:e->p3:w

Caption: Hydrolysis of the silyl fluoride to a silanol, followed by condensation.

Applications in Bioconjugation and PET Imaging

The reactivity of the Si-F bond is central to its application in advanced biomedical fields.

  • Prodrug Design: The controlled hydrolysis of the silicon-fluorine bond can be exploited to design prodrugs, where the bond's cleavage releases an active therapeutic molecule.[2]

  • PET Imaging: The fluorodimethylsilyl group serves as an excellent precursor for ¹⁸F radiolabeling. The stable Si-F bond allows for the preparation and purification of the precursor, while the subsequent isotopic exchange or nucleophilic substitution with [¹⁸F]fluoride enables the synthesis of positron emission tomography (PET) tracers.[2] This is a critical application in drug development for visualizing the distribution and target engagement of novel therapeutics.

Part 2: Reactivity of the Butanenitrile Group

The nitrile functional group (-C≡N) is a versatile synthon in organic chemistry, prized for its ability to be transformed into a variety of other functional groups.[11][12] The carbon atom of the nitrile is electrophilic, making it a target for nucleophiles.[13][14][15]

Hydrolysis to Carboxylic Acid

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids.[11][13] This transformation can be achieved under either acidic or basic aqueous conditions, typically requiring heat.

Mechanism: The reaction proceeds via an amide intermediate.

  • Acid Catalysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and following tautomerization, an amide is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.[14]

  • Base Catalysis: A hydroxide ion directly attacks the nitrile carbon. Subsequent protonation by water forms an imidic acid, which tautomerizes to the amide. The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[14]

Causality: The conditions required for nitrile hydrolysis are often harsh (e.g., strong acid or base with heat). This is because the carbon-nitrogen triple bond is stable and water is a relatively weak nucleophile.[16] These same conditions readily hydrolyze the intermediate amide, making it challenging to isolate the amide in high yield, though specialized, milder methods have been developed.[16]

nitrile_hydrolysis reactant R-C≡N intermediate [ R-C(OH)=NH ] Amide Intermediate reactant->intermediate  + H₂O  (H⁺ or OH⁻ cat.) product R-COOH Carboxylic Acid intermediate->product  + H₂O  (H⁺ or OH⁻ cat.)

Caption: General pathway for the hydrolysis of a nitrile to a carboxylic acid.

Reduction to Primary Amine

Nitriles can be efficiently reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[13][15][16]

Mechanism: The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[14][17] The first addition forms an imine anion, which is complexed to the aluminum species. A second hydride addition yields a dianion. A final aqueous workup protonates the nitrogen to give the primary amine.[13][14]

Causality: LiAlH₄ is a potent source of nucleophilic hydride, necessary to attack the relatively stable nitrile triple bond. Weaker reducing agents are typically ineffective. This transformation is highly valuable in drug discovery for introducing a basic amine group, which can be crucial for modulating solubility and forming salt forms of a drug candidate.[12]

nitrile_reduction reactant R-C≡N (Nitrile) product R-CH₂-NH₂ (Primary Amine) reactant->product  1. LiAlH₄, THF  2. H₂O workup

Caption: Reduction of a nitrile to a primary amine using LiAlH₄.

Reaction with Organometallic Reagents to form Ketones

The addition of Grignard (R'-MgX) or organolithium (R'-Li) reagents to nitriles, followed by acidic hydrolysis, provides a reliable route to ketones.[16][17]

Mechanism: The organometallic reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon.[14] This forms a stable magnesium or lithium salt of an imine anion. This intermediate is stable until an aqueous acid workup is performed. The acid first protonates the nitrogen to form an imine, which is then rapidly hydrolyzed to the corresponding ketone.[14][17]

Causality: The reaction stops after the addition of one equivalent of the organometallic reagent because the resulting imine anion is unreactive towards further nucleophilic attack. The negative charge on the nitrogen effectively shields the carbon from a second addition. The subsequent hydrolysis step is essential to convert the imine intermediate into the final ketone product.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and analytical monitoring. All procedures must be carried out by trained personnel in a fume hood.

Protocol 1: Base-Catalyzed Hydrolysis of the Nitrile Group
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(Fluorodimethylsilyl)butanenitrile (1.0 eq) in ethanol.

  • Reaction: Add a 10 M aqueous solution of sodium hydroxide (5.0 eq).

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and then to 0 °C in an ice bath. Carefully acidify the mixture with concentrated HCl until the pH is ~1-2.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(fluorodimethylsilyl)butanoic acid, can be purified by column chromatography or crystallization.

Protocol 2: LiAlH₄ Reduction of the Nitrile Group
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 1.0 M solution of LiAlH₄ in THF. Cool the flask to 0 °C.

  • Addition: Slowly add a solution of 4-(Fluorodimethylsilyl)butanenitrile (1.0 eq) in anhydrous THF dropwise via a syringe or addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration: A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(fluorodimethylsilyl)butan-1-amine, which can be purified by distillation or chromatography.

Applications in Drug Design and Discovery

The nitrile group is not merely a synthetic handle; it is a key functional group in many approved pharmaceutical agents.[18] Its incorporation can significantly influence a molecule's properties.[19]

  • Metabolic Stability: Introducing a nitrile can block metabolically labile sites, increasing the metabolic stability and half-life of a drug.[19]

  • Target Binding: The linear, polar nature of the nitrile group allows it to act as a hydrogen bond acceptor or engage in other polar interactions within a target protein's binding site, enhancing affinity and selectivity.[18][19]

  • Bioisosterism: The nitrile can serve as a bioisostere for other groups, such as a carbonyl or a halogen, helping to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.[19]

Similarly, the incorporation of silicon into drug scaffolds is a modern strategy to modulate properties like lipophilicity, metabolic stability, and cell permeability.[20][21] Organosilicon compounds are often more lipophilic than their carbon analogues, which can enhance penetration of the blood-brain barrier.[2][21] Therefore, 4-(Fluorodimethylsilyl)butanenitrile represents a bifunctional building block that leverages the benefits of both nitrile and organosilicon chemistry for the synthesis of novel therapeutic agents.[2]

References

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Novasol Biotech. 4-[fluoro(dimethyl)silyl] butanenitrile. Retrieved from [Link]

  • Chemistry Steps. Reactions of Nitriles. Retrieved from [Link]

  • PubChem. 4-(Fluorodimethylsilyl)butanenitrile. Retrieved from [Link]

  • ChemBK. (2024, April 9). Butanenitrile, 4-(fluorodimethylsilyl)-. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrolysis of Fluorosilanes: A Theoretical Study. Retrieved from [Link]

  • University of Calgary. Reactions of Nitriles. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 15). reactions of nitriles & strong nucleophiles. Retrieved from [Link]

  • Vaia. How could you convert butanenitrile into the following compounds?. Retrieved from [Link]

  • PubChem. Butyronitrile. Retrieved from [Link]

  • Brinker, C.J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]

  • ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]

  • Semantic Scholar. Organosilicon molecules with medicinal applications. Retrieved from [Link]

  • The Sceptical Chymist. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Retrieved from [Link]

  • MICROFERM. (2020, August 18). Safety Data Sheet SECTION 1. Retrieved from [Link]

  • Silicones Europe. Chemistry - Hydrolysis. Retrieved from [Link]

  • ACS Publications. Hydrolysis of Fluorosilanes: A Theoretical Study. Retrieved from [Link]

  • SIOC Journals. Application of Nitrile in Drug Design. Retrieved from [Link]

  • RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • ausetute.com. Properties of Alkanenitriles Chemistry Tutorial. Retrieved from [Link]

  • RSC Publishing. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Leveraging 4-(Fluorodimethylsilyl)butanenitrile for the Synthesis of Advanced Nitrile-Functionalized Polysiloxanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Polysiloxanes are renowned for their exceptional properties, including high thermal stability, low-temperature flexibility, and biocompatibility. However, standard polydimethylsiloxane (PDMS) is non-polar, limiting its application where interactions with polar substances or specific electronic properties are required. The introduction of polar functional groups, such as the nitrile moiety (-C≡N), onto the polysiloxane backbone dramatically expands their utility.[1] Nitrile-functionalized polysiloxanes are compelling candidates for high-permittivity materials used in dielectric actuators, advanced sensors, and energy storage devices.[2][3] In the pharmaceutical and drug development sectors, the nitrile group can modulate physicochemical properties to enhance bioavailability, improve binding affinity to target proteins, and block metabolic degradation pathways.[4]

This guide introduces 4-(Fluorodimethylsilyl)butanenitrile as a versatile and highly efficient precursor for synthesizing these advanced functional polymers. Its unique structure combines a polar butanenitrile tail with a reactive fluorodimethylsilyl headgroup. The Si-F bond serves as a facile handle for controlled hydrolysis and subsequent condensation polymerization, offering a direct route to nitrile-functionalized polysiloxanes. We provide a comprehensive overview of the precursor's properties, detailed protocols for its polymerization, and methods for polymer characterization.

Precursor Profile: 4-(Fluorodimethylsilyl)butanenitrile

A thorough understanding of the precursor is paramount for successful and safe experimentation.

Physicochemical Properties

The key properties of 4-(Fluorodimethylsilyl)butanenitrile are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 1639345-42-8[5][6]
Molecular Formula C₆H₁₂FNSi[6][7]
Molecular Weight 145.25 g/mol [6][8]
Appearance Colorless Liquid[8][9]
Boiling Point 185.5 ± 23.0 °C (Predicted)[5][9]
Density 0.895 ± 0.06 g/cm³ (Predicted)[5][9]
Synonyms (3-Cyanopropyl)dimethylfluorosilane[6]
Safety, Handling, and Storage

Causality Behind Handling Procedures: The fluorosilyl group is highly susceptible to hydrolysis upon contact with atmospheric moisture. This reactivity, while essential for polymerization, necessitates stringent anhydrous handling conditions to prevent premature or uncontrolled reactions. Furthermore, toxicological data indicates significant hazards associated with this compound.

WARNING: 4-(Fluorodimethylsilyl)butanenitrile is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use and handle only within a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

  • Key Hazards:

    • H300/H302: Fatal or harmful if swallowed.[6]

    • H310: Fatal in contact with skin.[6]

    • H330: Fatal if inhaled.[6]

    • H317: May cause an allergic skin reaction.[6]

  • Handling Protocol:

    • Work exclusively under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

    • Use only oven-dried glassware and anhydrous solvents.

    • Transfer the liquid using gas-tight syringes or cannulas.

  • Storage Protocol:

    • Store in a tightly sealed container, preferably under an inert atmosphere.[10]

    • Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[10]

Polymerization Pathways and Mechanisms

The conversion of 4-(Fluorodimethylsilyl)butanenitrile into a polysiloxane polymer primarily proceeds via a hydrolysis and condensation mechanism. For more advanced applications requiring precise molecular weight control, a secondary pathway involving the formation and ring-opening of cyclic siloxanes can be employed.

Pathway 1: Direct Hydrolysis and Condensation

This is the most direct route to forming nitrile-functionalized polysiloxanes. The process involves two key steps:

  • Hydrolysis: The fluorosilyl group (Si-F) reacts with water to form a silanol intermediate (Si-OH) and hydrofluoric acid (HF) as a byproduct. This reaction is often the rate-determining step.

  • Condensation: The newly formed, reactive silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), eliminating a molecule of water. This step propagates the polymer chain.

The reaction can be catalyzed by either acid or base, which can influence the final polymer structure and molecular weight.[11][12]

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Precursor R-Si(CH₃)₂-F 4-(Fluorodimethylsilyl)butanenitrile Silanol R-Si(CH₃)₂-OH Silanol Intermediate Precursor->Silanol + H₂O - HF H2O H₂O Silanol1 R-Si(CH₃)₂-OH Silanol->Silanol1 HF HF Polymer R-Si(CH₃)₂-O-Si(CH₃)₂-R Polysiloxane (Dimer) Silanol1->Polymer + Silanol Silanol2 HO-Si(CH₃)₂-R H2O_out H₂O caption Hydrolysis and condensation polymerization of 4-(Fluorodimethylsilyl)butanenitrile.

Caption: Hydrolysis and condensation of the fluorosilyl precursor.

Pathway 2 (Advanced): Anionic Ring-Opening Polymerization (AROP)

For applications demanding polymers with low polydispersity and controlled molecular weight, Anionic Ring-Opening Polymerization (AROP) is the superior method.[13] This pathway involves first synthesizing cyclic siloxane monomers from the precursor and then polymerizing them.

Rationale: Hydrolysis-condensation reactions under specific conditions (e.g., in non-chlorinated solvents or under solvent-free conditions) can favor the formation of cyclic species, particularly the relatively stable cyclic tetramer (D4).[2][3] These cyclic monomers, which are free of end groups, can be isolated and then subjected to AROP using a nucleophilic initiator. This "living" polymerization method allows for the synthesis of well-defined polymers.[13]

AROP_Workflow A Precursor 4-(Fluorodimethylsilyl)butanenitrile B Hydrolysis & Cyclization (Controlled Conditions) A->B C Cyclic Monomer (D₄) (Isolated & Purified) B->C D Anionic Ring-Opening Polymerization (AROP) (e.g., BuLi or TBPH initiator) C->D E Living Polymer Chain ~[Si(R)(CH₃)-O]ₙ⁻ Li⁺ D->E F Termination (e.g., with R'-SiCl) E->F G Well-Defined Polysiloxane (Controlled MW & PDI) F->G caption Workflow for synthesizing polysiloxanes via AROP of cyclic monomers.

Caption: Advanced synthesis workflow via AROP.

Experimental Protocols

Protocol 1: Direct Polymerization via Hydrolysis-Condensation

This protocol yields a nitrile-functionalized polysiloxane oil or gum. The molecular weight is dependent on reaction conditions.

  • Materials:

    • 4-(Fluorodimethylsilyl)butanenitrile

    • Anhydrous Toluene

    • Deionized Water

    • Catalyst: Ammonium Hydroxide (NH₄OH, 30% in H₂O) or Acetic Acid

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, condenser, magnetic stirrer, and nitrogen inlet

  • Procedure:

    • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Dry the entire apparatus in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

    • Reagent Addition: Under a positive nitrogen pressure, charge the flask with 4-(Fluorodimethylsilyl)butanenitrile (e.g., 14.5 g, 0.1 mol) and anhydrous toluene (100 mL).

    • Initiation: Prepare a water/catalyst solution. For a basic catalysis, mix deionized water (1.8 mL, 0.1 mol) with 2-3 drops of ammonium hydroxide. For an acidic catalysis, use 2-3 drops of glacial acetic acid.

    • Reaction: Add the water/catalyst solution dropwise to the stirring reaction mixture at room temperature over 30 minutes. An exotherm may be observed.

      • Scientific Rationale: A stoichiometric amount of water is used to control the hydrolysis. The catalyst (base or acid) accelerates the condensation of silanol intermediates, driving the polymerization forward.[11]

    • Propagation: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by taking small aliquots and analyzing via FTIR for the disappearance of the Si-F stretch and the appearance of the broad Si-O-Si stretch (~1000-1100 cm⁻¹).

    • Workup: Cool the reaction to room temperature. Wash the organic phase with deionized water (3 x 50 mL) to remove the catalyst and any salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: To remove low molecular weight species, heat the resulting viscous oil to 150 °C under high vacuum for 2-3 hours. The final product is a clear, viscous nitrile-functionalized polysiloxane.

Protocol 2 (Advanced): AROP of Isolated Cyclic Monomers

This protocol is for producing polymers with a more controlled molecular weight and lower polydispersity. It assumes the successful synthesis and isolation of the nitrile-functionalized cyclic tetrasiloxane (D₄-CN) monomer.

  • Materials:

    • Nitrile-functionalized cyclic tetrasiloxane (D₄-CN)

    • Anhydrous Tetrahydrofuran (THF)

    • Initiator: n-Butyllithium (n-BuLi, 1.6 M in hexanes) or Tetrabutylphosphonium hydroxide (TBPH).[14]

    • Terminating Agent: Chlorotrimethylsilane

    • Schlenk flask, gas-tight syringes, magnetic stirrer, argon/nitrogen line

  • Procedure:

    • Setup: Assemble and flame-dry a 100 mL Schlenk flask under high vacuum. Cool under a positive pressure of dry argon.

    • Monomer Addition: Dissolve the D₄-CN monomer (e.g., 5.0 g) in anhydrous THF (50 mL) and add it to the Schlenk flask via cannula.

    • Initiation: Calculate the required volume of initiator to achieve the target molecular weight (moles of monomer / moles of initiator = degree of polymerization). Cool the monomer solution to 0 °C. Slowly add the n-BuLi solution dropwise via syringe. The solution may change color, indicating the formation of the active silanolate species.

      • Scientific Rationale: The n-BuLi acts as a powerful nucleophile, attacking a silicon atom in the strained cyclic monomer and initiating the ring-opening polymerization. The process is "living" because the propagating chain end remains active, allowing for controlled chain growth and the potential for block copolymer synthesis.[13] Using a base like TBPH can be advantageous as it has been shown to yield a higher proportion of linear chains versus cyclic byproducts in similar systems.[1][14]

    • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer chains grow.

    • Termination: Once the desired conversion is reached (monitored by GPC or NMR), terminate the living anionic chain ends by adding an excess of chlorotrimethylsilane. Stir for an additional 1 hour.

    • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration or decantation. Redissolve the polymer in a small amount of THF and re-precipitate to ensure high purity.

    • Final Product: Dry the resulting polymer under vacuum at 60 °C until a constant weight is achieved.

Characterization of Nitrile-Functionalized Polysiloxanes

Proper characterization is essential to confirm the structure and determine the physical properties of the synthesized polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of the cyanopropyl group (peaks at ~0.8-1.0 ppm, 1.6-1.8 ppm, and 2.3-2.5 ppm) and the dimethylsilyl groups (~0.1-0.3 ppm).

    • ²⁹Si NMR: Provides detailed information about the polymer backbone. The disappearance of the monomer peak and the appearance of new peaks corresponding to the linear siloxane units confirm polymerization. End-group analysis is also possible.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A strong, sharp peak around 2245 cm⁻¹ confirms the integrity of the nitrile (-C≡N) group throughout the polymerization.

    • A broad, strong absorbance between 1000-1100 cm⁻¹ is characteristic of the Si-O-Si siloxane backbone.

  • Gel Permeation Chromatography (GPC):

    • GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). This data allows for quantitative comparison between different synthesis methods.

Sample Characterization Data
Synthesis MethodTarget Mₙ ( g/mol )Actual Mₙ (GPC)PDI (Mₙ/Mₙ)
Hydrolysis-CondensationN/A (uncontrolled)8,5002.1
AROP15,00014,2001.15
AROP25,00026,1001.20

Applications in Research and Drug Development

The unique combination of a flexible, stable siloxane backbone and a polar nitrile side chain makes these polymers highly valuable.

  • Materials Science: The high polarity imparted by the nitrile groups makes these polysiloxanes excellent candidates for high-permittivity dielectrics in flexible electronics, actuators, and capacitive sensors.[14] They can also serve as polar stationary phases in gas chromatography.

  • Drug Development & Pharmaceuticals:

    • Drug Delivery Vehicles: The polymer can be used to encapsulate or conjugate with hydrophobic drugs, improving their solubility and bioavailability.

    • Prodrug Design: The Si-F bond in the precursor itself is hydrolyzable, a property that can be exploited in prodrug design to control the release of active molecules.[5]

    • Bioactive Scaffolds: The nitrile group is a versatile chemical handle that can be further transformed into amines or other functional groups, allowing for the attachment of targeting ligands or bioactive molecules.[15]

    • Radiopharmaceuticals: The precursor, 4-(Fluorodimethylsilyl)butanenitrile, is a candidate for the development of ¹⁸F-labeled PET imaging agents.[5]

References

  • Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks | ACS Polymers Au. (URL: )
  • Butanenitrile, 4-(fluorodimethylsilyl)- - ChemBK. (URL: )
  • Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (URL: )
  • Cyclosiloxane anion non-equilibrium ring-opening polymerization method - Google P
  • Synthesis and Characterization of Nitrile Containing Polysiloxanes and Their Corresponding Networks as Aircraft Sealant M
  • Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - MDPI. (URL: [Link])

  • Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - Gelest, Inc. (URL: [Link])

  • Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC. (URL: [Link])

  • An Overview of the Polymeriz
  • [CAS No. 1639345-42-8] 4-[fluoro(dimethyl)silyl] butanenitrile - Novasol Biotech. (URL: [Link])

  • 4-(Fluorodimethylsilyl)butanenitrile | C6H12FNSi | CID 123810548 - PubChem. (URL: [Link])

  • Functionalization Methodology for Synthesis of Silane-End-Functionalized Linear and Star Poly(aryl isocyanide)s by Combination of Cationic Polymerization and Hydrosilylation Reaction | Macromolecules - ACS Publications. (URL: [Link])

  • Silanol-Functional Silicones - Gelest Technical Library. (URL: )
  • Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks | ACS Polymers Au - ACS Publications. (URL: [Link])

  • Understanding Silane Functionalization - Surface Science and Technology. (URL: )
  • Silanes Archives - NSP-Functional Polymers & Copolymers. (URL: [Link])

  • Polysiloxane modified nitrile rubber, synthesis method and preparation of vulcanized rubber - Google P
  • Silanization as a versatile functionalization method for the synthesis of polymer/magnetite hybrid nanoparticles with controlled structure - RSC Publishing. (URL: [Link])

  • Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (URL: [Link])

  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed. (URL: [Link])

  • Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (URL: [Link])

  • CAS NO.1639345-42-8 Butanenitrile, 4-(fluorodimethylsilyl)- Shanghai Daken Advanced Materials Co.,Ltd. (URL: [Link])

  • Hydrolysis of Fluorosilanes: A Theoretical Study | Request PDF - ResearchGate. (URL: [Link])

  • Application of Nitrile in Drug Design - SIOC Journals. (URL: [Link])

  • Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - Scientific Spectator. (URL: [Link])

Sources

Application Notes & Protocols: A Comprehensive Guide to Grafting Cyanopropyl Groups onto Silica Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Cyanopropyl-Modified Silica

The chemical modification of silica surfaces to introduce specific functionalities is a cornerstone of modern materials science, with profound implications across analytical chemistry, catalysis, and drug development. Among the various surface modifications, the grafting of cyanopropyl groups stands out for its unique combination of polarity and chemical stability. This functionalization imparts a moderately polar character to the otherwise highly polar silica surface, creating a versatile stationary phase for chromatographic separations.[1] Cyanopropyl-modified silica can operate in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC), offering distinct selectivity for a wide range of analytes, from polar compounds in biological matrices to non-polar molecules.[2][3][4]

This comprehensive guide provides a detailed protocol for the covalent attachment, or "grafting," of cyanopropyl groups onto silica surfaces. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, offering insights into the critical parameters that govern the success of the modification. This guide is intended for researchers, scientists, and professionals in drug development who seek to prepare and characterize their own cyanopropyl-functionalized silica for applications such as solid-phase extraction (SPE), flash chromatography, and HPLC.

The Chemistry of Silanization: A Two-Step Dance of Hydrolysis and Condensation

The covalent attachment of organosilanes, such as cyanopropyltriethoxysilane, to a silica surface is a process known as silanization. This process fundamentally relies on the presence of hydroxyl groups (-OH), or silanols, on the silica surface. The silanization reaction proceeds through a well-established two-step mechanism: hydrolysis followed by condensation.[5][6]

  • Hydrolysis: The organosilane, which contains hydrolyzable groups (e.g., ethoxy groups in cyanopropyltriethoxysilane), first reacts with water to form reactive silanol intermediates. This step is often the rate-limiting step and its efficiency is highly dependent on the presence of a catalyst (acid or base) and the availability of water.[7][8]

  • Condensation: The newly formed silanols on the organosilane then react with the silanol groups on the silica surface, forming stable covalent siloxane bonds (Si-O-Si).[9] This step effectively "grafts" the cyanopropyl group onto the silica. It's important to note that the organosilane can also self-condense to form polysiloxane layers on the surface.[10]

The extent of surface coverage, the formation of monolayers versus multilayers, and the overall quality of the grafted layer are all influenced by a delicate interplay of reaction conditions.[11][12]

Diagram of the Silanization Workflow:

Silanization_Workflow cluster_0 Silica Surface Preparation cluster_1 Silanization Reaction cluster_2 Characterization Silica_Activation Silica Activation (Acid Washing & Drying) Reagent_Prep Reagent Preparation (Silane in Anhydrous Toluene) Silica_Activation->Reagent_Prep Provides activated surface Reaction Grafting Reaction (Reflux under Inert Atmosphere) Reagent_Prep->Reaction Initiates grafting Washing Post-Reaction Washing (Toluene, Methanol, DCM) Reaction->Washing Removes unreacted silane Drying Final Drying (Vacuum Oven) Washing->Drying Prepares for characterization FTIR FT-IR Spectroscopy Drying->FTIR TGA Thermogravimetric Analysis (TGA) Drying->TGA EA Elemental Analysis Drying->EA

Caption: A workflow diagram illustrating the key stages of grafting cyanopropyl groups onto a silica surface, from initial preparation to final characterization.

Experimental Protocol: Grafting Cyanopropyl Groups onto Silica Gel

This protocol details a robust method for the surface modification of porous silica gel with (3-cyanopropyl)triethoxysilane. It is crucial to maintain anhydrous conditions throughout the reaction to prevent excessive self-condensation of the silane in solution.[10]

Materials and Reagents
Material/ReagentGradeSupplier (Example)Notes
Porous Silica Gel (60 Å, 40-63 µm)Chromatography GradeSigma-AldrichEnsure silica is fully activated.
(3-Cyanopropyl)triethoxysilane≥97%Gelest, Inc.Store under inert gas.
TolueneAnhydrous, ≥99.8%Sigma-AldrichUse a freshly opened bottle or dry over molecular sieves.
MethanolACS GradeFisher ScientificFor washing.
Dichloromethane (DCM)ACS GradeFisher ScientificFor washing.
Hydrochloric Acid (HCl)37%Sigma-AldrichFor silica activation.
Deionized Water>18 MΩ·cmMilliporeFor washing.
Step-by-Step Methodology

1. Silica Gel Activation (Day 1)

  • Rationale: This step is critical to ensure a high density of reactive silanol groups on the silica surface. Acid washing removes any metallic impurities and protonates the silanol groups, making them more reactive.[13]

  • Procedure:

    • Weigh 10.0 g of porous silica gel into a 250 mL round-bottom flask.

    • Add 100 mL of 1 M HCl to the flask.

    • Stir the slurry at room temperature for 4 hours.

    • Filter the silica gel using a Büchner funnel and wash with copious amounts of deionized water until the filtrate is neutral (pH 7).

    • Dry the activated silica gel in a vacuum oven at 120 °C for at least 12 hours (overnight) to remove physically adsorbed water.

2. Silanization Reaction (Day 2)

  • Rationale: The reaction is performed in an anhydrous, non-polar solvent like toluene to minimize the hydrolysis of the silane in the bulk solution, which would lead to the formation of polysiloxane aggregates.[14] Refluxing provides the necessary thermal energy to drive the condensation reaction.[12] An inert atmosphere prevents side reactions with atmospheric moisture.

  • Procedure:

    • Transfer the dried, activated silica gel to a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

    • Add 100 mL of anhydrous toluene to the flask.

    • Stir the slurry and begin to heat it to reflux (approximately 110 °C) under a gentle stream of nitrogen.

    • In a separate, dry flask, prepare a solution of 5.0 mL of (3-cyanopropyl)triethoxysilane in 20 mL of anhydrous toluene.

    • Once the silica slurry is refluxing, add the silane solution dropwise to the flask over a period of 30 minutes using a dropping funnel.

    • Continue to reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

3. Post-Reaction Washing and Drying (Day 3)

  • Rationale: A thorough washing sequence is essential to remove any unreacted silane and physically adsorbed silane oligomers. The use of solvents with varying polarities (toluene, methanol, DCM) ensures the complete removal of all byproducts.

  • Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the modified silica gel using a Büchner funnel.

    • Wash the silica sequentially with:

      • 100 mL of toluene

      • 100 mL of methanol

      • 100 mL of dichloromethane

    • Dry the cyanopropyl-modified silica gel in a vacuum oven at 80 °C for 12 hours.

Characterization of the Modified Silica Surface

Confirmation of a successful grafting procedure is paramount. The following techniques provide complementary information on the chemical and physical properties of the modified silica.

Characterization TechniqueInformation ProvidedExpected Outcome for Successful Grafting
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups.Appearance of a peak around 2245 cm⁻¹ corresponding to the C≡N stretch of the cyanopropyl group.[9]
Thermogravimetric Analysis (TGA) Quantitative measure of the organic loading.A weight loss step between 200-600 °C corresponding to the decomposition of the grafted cyanopropyl groups. The percentage of weight loss can be used to calculate the grafting density.
Elemental Analysis (CHNS) Quantitative determination of carbon and nitrogen content.An increase in the percentage of carbon and the appearance of nitrogen, which is absent in the unmodified silica. This data can also be used to calculate the grafting density.[15]

Troubleshooting and Optimization

The success of the silanization process is highly dependent on careful control of the reaction parameters.

  • Low Grafting Density: This can be caused by incomplete activation of the silica, the presence of moisture in the reaction, or insufficient reaction time or temperature.[10] Ensure the silica is thoroughly dried and that all solvents and reagents are anhydrous.

  • Surface Aggregation: The formation of silane aggregates on the surface can result from an excessively high concentration of the silane or the presence of too much water, leading to self-polymerization.[10] Adhering to the recommended concentrations and anhydrous conditions is crucial.

  • Variable Results: Inconsistent outcomes are often a result of variations in the initial state of the silica or the reaction conditions. Maintaining a consistent protocol for activation and grafting is key to reproducibility.[16][17]

Conclusion

The procedure outlined in this guide provides a reliable and well-characterized method for the preparation of cyanopropyl-modified silica. By understanding the fundamental chemistry of silanization and carefully controlling the experimental parameters, researchers can consistently produce high-quality functionalized materials for a variety of applications. The versatility of cyanopropyl-modified silica, particularly in chromatographic separations, makes it an invaluable tool in the modern laboratory.

References

  • Brinker, C.J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
  • Al-Brahim, A., et al. (n.d.). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. ResearchGate.
  • Brinker, C.J. (2002). HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE. Semantic Scholar.
  • N/A. (n.d.). Development of a new cyano-bonded column for high-performance liquid chromatography.
  • Salasinska, E., et al. (2018). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. MDPI. Retrieved from [Link]

  • N/A. (n.d.). Development of a new cyano-bonded column for high-performance liquid chromatography.
  • N/A. (n.d.). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns.
  • N/A. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate.
  • Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. Retrieved from [Link]

  • N/A. (n.d.). Cyanopropyl CP (CN) Columns. SMT - Separation Methods Technologies. Retrieved from [Link]

  • N/A. (n.d.). Optimal mixing of precipitated silica, silanes.
  • Doufnoune, R., et al. (n.d.). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Research Article. Retrieved from [Link]

  • N/A. (2022). Cyano Silica Gel. Sorbent Technologies, Inc. Retrieved from [Link]

  • Joshi, M.K., et al. (n.d.). Schematic representation of the silanization procedure, followed by immobilization of silver nanoparticles on the amine-functionalized glass surface (a) Additional silanol (Si. ResearchGate. Retrieved from [Link]

  • N/A. (n.d.). Optimization of Silica Silanization by 3-aminopropyltriethoxysilane. PubMed. Retrieved from [Link]

  • Howarter, J.A., & Youngblood, J.P. (n.d.). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Request PDF. Retrieved from [Link]

  • N/A. (n.d.). Reinventing Silica Modification for Long-Lasting HPLC Columns. LCGC International. Retrieved from [Link]

  • Cabañasa, M.V., et al. (n.d.). Features of aminopropyl modified mesoporous silica nanoparticles. Implications on the active targeting capability. arXiv. Retrieved from [Link]

  • N/A. (n.d.). Study of Two Grafting Methods for Obtaining a 3-Aminopropyltriethoxysilane Monolayer on Silica Surface. Request PDF. Retrieved from [Link]

Sources

Application Note: Catalytic Synthesis of Fluorodimethylsilyl Alkyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic synthesis of fluorodimethylsilyl alkyl nitriles, specifically focusing on 3-(fluorodimethylsilyl)propanenitrile and its analogs. These compounds are critical high-performance electrolyte additives for Lithium-Ion Batteries (LIBs) and versatile intermediates in organosilicon chemistry.

Executive Summary

Fluorodimethylsilyl alkyl nitriles (e.g.,


) represent a niche but high-value class of organosilicon compounds. Their primary application lies in energy storage , where they serve as electrolyte stabilizers that scavenge HF and form robust Cathode Electrolyte Interphases (CEI) in high-voltage Li-ion batteries.

This guide outlines two distinct catalytic workflows for their preparation:

  • Method A (Direct Catalytic Hydrosilylation): The atom-economical addition of fluorodimethylsilane (

    
    ) to unsaturated nitriles using Platinum Group Metal (PGM) catalysis.
    
  • Method B (Stepwise Chlorosilylation-Fluorination): A robust, two-stage protocol utilizing dimethylchlorosilane (

    
    ) followed by nucleophilic fluorination, ideal for laboratories lacking specialized gas-handling equipment for 
    
    
    
    .

Mechanistic Principles & Catalyst Selection

The core transformation relies on the hydrosilylation of electron-deficient alkenes (acrylonitrile). This reaction is governed by the Chalk-Harrod Mechanism , involving oxidative addition of the Si–H bond to the metal center, alkene coordination, migratory insertion, and reductive elimination.

Regioselectivity Challenges

Acrylonitrile is an electron-deficient olefin (Michael acceptor), which poses two challenges:

  • Regioselectivity: Competition between

    
    -addition (branched, Markovnikov) and 
    
    
    
    -addition (linear, anti-Markovnikov). For electrolyte applications, the linear
    
    
    -isomer
    is strictly required.
  • Polymerization: Acrylonitrile is prone to anionic or radical polymerization under heating.

Catalyst Choice[1]
  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane): The gold standard. It exhibits high activity and, due to the steric bulk of the ligands, strongly favors the linear

    
    -isomer (
    
    
    
    
    
    ratio).
  • Speier’s Catalyst (

    
     in 
    
    
    
    ):
    A viable alternative but often requires longer induction periods and higher temperatures, increasing the risk of polymerization.
  • Co-Catalysts: Phenothiazine or BHT must be added as radical inhibitors to prevent acrylonitrile polymerization.

Mechanistic Pathway (Graphviz)

HydrosilylationMechanism Cat Pt(0) Catalyst (Karstedt's) Complex1 Oxidative Addition [Pt(H)(SiMe2X)] Cat->Complex1 Step 1 Sub1 Silane (H-SiMe2X) (X = F, Cl) Sub1->Cat Sub2 Acrylonitrile (CH2=CH-CN) Sub2->Cat Side Side Reaction: Polymerization Sub2->Side No Inhibitor Complex2 Alkene Coordination [Pt(H)(SiMe2X)(Olefin)] Complex1->Complex2 + Acrylonitrile Complex3 Migratory Insertion (Beta-Silylalkyl-Pt-H species) Complex2->Complex3 Step 3: Regio-determining Complex3->Cat Regenerate Catalyst Product Linear Product X-SiMe2-CH2CH2-CN Complex3->Product Reductive Elimination

Caption: Pt-catalyzed hydrosilylation cycle favoring linear isomer formation via anti-Markovnikov insertion.

Experimental Protocols

Method A: Direct Hydrosilylation with Fluorodimethylsilane

Best for: High-throughput synthesis, atom economy, and industrial scaling.

Reagents:

  • Acrylonitrile (anhydrous, inhibited).

  • Fluorodimethylsilane (

    
    ) [Gas/Volatile Liquid, bp ~2°C].
    
  • Karstedt’s Catalyst (2% Pt in xylene).

  • Phenothiazine (Radical Inhibitor).[1]

Protocol:

  • System Prep: Flame-dry a stainless steel pressure reactor (autoclave) or a heavy-walled glass pressure tube. Purge with

    
    .
    
  • Loading: Charge the vessel with Acrylonitrile (1.0 equiv) and Phenothiazine (500 ppm).

  • Catalyst Addition: Add Karstedt’s catalyst (10–20 ppm Pt loading).

  • Silane Addition: Cool the vessel to -10°C. Condense/transfer

    
     (1.05 equiv) into the vessel.
    
  • Reaction: Seal the vessel. Slowly warm to Room Temperature (RT).

    • Caution: The reaction is exothermic. Monitor pressure and temperature.

    • Heat to 60°C for 4 hours to ensure completion.

  • Workup: Vent excess silane (into a caustic scrubber). Distill the crude mixture under reduced pressure.

    • Target Product: 3-(Fluorodimethylsilyl)propanenitrile.[2]

    • Boiling Point: ~162°C (atmospheric) / ~65°C at 15 mmHg.

Method B: Stepwise Chlorosilylation & Fluorination

Best for: Standard research labs avoiding gaseous silanes.

Phase 1: Hydrosilylation with Chlorodimethylsilane

  • Setup: 3-neck Round Bottom Flask (RBF), reflux condenser, dropping funnel,

    
     inlet.
    
  • Charge: Acrylonitrile (1.1 equiv), Phenothiazine (0.1 wt%), Karstedt’s Catalyst (20 ppm).

  • Addition: Heat to 40°C. Dropwise add Dimethylchlorosilane (

    
    ) (1.0 equiv) over 1 hour.
    
    • Note: Maintain internal temp <70°C (exotherm control).

  • Completion: Reflux at 80°C for 2 hours.

  • Isolation: Vacuum distillation to obtain 3-(Chlorodimethylsilyl)propanenitrile .

Phase 2: Nucleophilic Fluorination

  • Reagents: 3-(Chlorodimethylsilyl)propanenitrile, Zinc Fluoride (

    
    ) or Potassium Bifluoride (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (MeCN) or no solvent (neat).

  • Reaction:

    • Mix Chloro-precursor with

      
       (0.6 equiv, stoichiometric excess of F).
      
    • Stir at RT for 4–12 hours. Conversion is usually quantitative.

  • Purification: Filter off solid salts. Distill the filtrate to isolate pure 3-(fluorodimethylsilyl)propanenitrile .

Data Analysis & Quality Control

Reaction Screening Parameters

The following table summarizes optimization parameters for the hydrosilylation step.

ParameterCondition A (Standard)Condition B (High Selectivity)Condition C (Avoid)
Catalyst Karstedt's (Pt(0))

Peroxides (Radical)
Temperature 60–80°C40–50°C>120°C
Solvent Neat (Solvent-free)TolueneTHF (Side reactions)
Inhibitor PhenothiazineBHTNone (Polymerization risk)
Yield (Linear) 85–92%75–80%<10%
Characterization (Expected Data)
  • 
     NMR: 
    
    • 
       doublet centered around 30–35 ppm (
      
      
      
      ).
    • 
       precursor appears around 15–20 ppm.
      
  • 
     NMR:  Singlet (with Si satellites) around -158 ppm.
    
  • GC-MS: Distinct molecular ion peaks.

    
     bond is labile in EI source; look for 
    
    
    
    (
    
    
    ) or
    
    
    (
    
    
    ).

Troubleshooting & Optimization

Workflow Logic Diagram (Graphviz)

Troubleshooting Start Reaction Check (GC/NMR) Issue1 Low Conversion? Start->Issue1 Action1 Check Catalyst Activity (Poisoning by Amines/S) Issue1->Action1 Yes Issue2 Polymer Formation? Issue1->Issue2 No Action2 Increase Inhibitor (Add 500ppm BHT) Issue2->Action2 Yes Issue3 Alpha-Isomer High? Issue2->Issue3 No Action3 Switch to Karstedt's Lower Temp Issue3->Action3 Yes

Caption: Decision tree for troubleshooting common hydrosilylation failures.

Key Insights:

  • Catalyst Poisoning: Nitriles can weakly coordinate to Pt, slowing the reaction. If the reaction stalls, add a fresh aliquot of catalyst. Avoid amine impurities in the nitrile.

  • Moisture Sensitivity: The

    
     bond is hydrolytically unstable compared to 
    
    
    
    , but more stable than
    
    
    . However, moisture will generate HF and siloxanes. Strict anhydrous conditions are non-negotiable.

Safety & Compliance

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable.[3] Handle only in a fume hood.

  • Fluorosilanes (

    
    ):  Reacts with moisture to release HF (Hydrofluoric Acid) .
    
    • Protocol: Keep Calcium Gluconate gel nearby. Use plastic/Teflon labware where possible for fluoride steps to avoid glass etching, although anhydrous conditions allow borosilicate glass use.

  • Pressure: Hydrosilylation of volatile alkenes/silanes generates pressure. Use rated vessels with rupture discs.

References

  • Silatronix, Inc. (2016). Organosilicon-containing electrolyte compositions having enhanced electrochemical and thermal stability. WO2016054493A1. Link

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.
  • Organic Syntheses. (1998). Discussion on Hydrosilylation of Acrylonitrile. Org. Synth. Coll. Vol. 9. Link

  • Speier, J. L. (1979). Homogeneous catalysis of hydrosilation by transition metals. Advances in Organometallic Chemistry, 17, 407-447. Link

  • Gelest, Inc. Reactive Silicones: Hydrosilylation Guide. Link

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous reagents like acrylonitrile and fluorosilanes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Fluorodimethylsilyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Fluorodimethylsilyl)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorosilicon building block.[1][2] As a multifunctional compound, its efficient synthesis is critical for applications ranging from the development of PET radiopharmaceuticals to advanced silicone materials.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction yields and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting

The most common and efficient route to 4-(Fluorodimethylsilyl)butanenitrile is the platinum-catalyzed hydrosilylation of allyl cyanide with fluorodimethylsilane. While direct, this reaction is sensitive to several variables that can significantly impact yield and purity. This guide will focus primarily on troubleshooting this pathway.

Q1: My hydrosilylation reaction has a very low conversion rate or has stalled completely. What are the primary causes and how can I resolve this?

A1: This is a frequent issue, often pointing to problems with catalyst activity, reaction conditions, or reagent purity. Let's break down the potential causes systematically.

  • Root Cause 1: Catalyst Inactivation or Poisoning The lone pair of electrons on the nitrogen atom of the nitrile group in allyl cyanide can coordinate strongly with the platinum catalyst. This coordination can inhibit or completely poison the catalyst, preventing it from participating in the catalytic cycle.[3]

    Solutions:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 50 ppm to 100 ppm) to overcome partial inhibition.

    • Select a More Robust Catalyst: While Karstedt's catalyst is common, consider switching to a rhodium-based catalyst, such as [Rh(acac)(CO)2] or [RhCl(dppbzF)]2, which can show greater tolerance to coordinating functional groups like nitriles.[4]

    • Ensure Catalyst Quality: Use a fresh batch of catalyst that has been stored under an inert atmosphere (Argon or Nitrogen) to prevent deactivation from air or moisture.

  • Root Cause 2: Sub-Optimal Reaction Temperature Hydrosilylation reactions often have a specific temperature window for optimal performance. A temperature that is too low will result in a sluggish reaction rate, while excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[5]

    Solution:

    • Gradually increase the reaction temperature in 10°C increments. Studies on the hydrosilylation of allyl cyanide have shown that a temperature range of 60-80°C is often effective.[6] Monitor the reaction progress by GC-MS or ¹H NMR at each stage to find the optimal balance between reaction rate and byproduct formation.

  • Root Cause 3: Impurities in Starting Materials Water, alcohols, or other protic impurities in your allyl cyanide or fluorodimethylsilane can react with the silane or the catalyst, reducing their effective concentration and halting the reaction.

    Solution:

    • Ensure all reagents and solvents are rigorously dried before use. Distilling both allyl cyanide and fluorodimethylsilane is highly recommended. Use anhydrous solvents, and conduct the reaction under a strictly inert atmosphere.

Troubleshooting Low Conversion: A Workflow

Below is a systematic workflow to diagnose and resolve low conversion issues.

low_yield_workflow start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_temp 2. Optimize Temperature check_catalyst->check_temp Activity OK solution_catalyst Increase loading or switch to Rh-based catalyst check_catalyst->solution_catalyst Inactive/Poisoned? check_reagents 3. Check Reagent Purity check_temp->check_reagents Temp OK solution_temp Incrementally increase heat (e.g., 60°C -> 80°C) check_temp->solution_temp Too low? solution_reagents Distill reagents, use anhydrous solvent, ensure inert atmosphere check_reagents->solution_reagents Impurities present? end_success Yield Improved check_reagents->end_success Purity OK (Re-evaluate problem) solution_catalyst->check_temp solution_temp->check_reagents solution_reagents->end_success

Caption: A systematic workflow for troubleshooting low reaction conversion.

Q2: My reaction mixture shows significant byproduct formation. What are the likely side reactions and how can I suppress them?

A2: The formation of isomers and other byproducts is a key challenge in maximizing the yield of the desired γ-isomer.

  • Primary Side Reaction: α-Addition vs. β-Addition The hydrosilylation of allyl cyanide can result in two main regioisomers: the desired terminal addition product (γ-isomer, 4-(Fluorodimethylsilyl)butanenitrile) and the internal addition product (β-isomer, 3-(Fluorodimethylsilyl)-2-methylpropanenitrile). The formation of the β-isomer is a common side reaction that complicates purification and lowers the yield of the target molecule.

    Controlling Regioselectivity:

    • Catalyst Choice: Platinum catalysts, particularly with specific ligands, can steer the reaction towards the desired linear product. Rhodium catalysts are also known to provide high selectivity for terminal addition in the hydrosilylation of functionalized olefins.[4]

    • Solvent Polarity: The choice of solvent can influence the product distribution. Non-polar solvents like toluene or hexane often favor the formation of the linear (γ) product. Experimenting with solvents of varying polarity can help optimize selectivity.

    • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable linear product. Running the reaction at the lowest possible temperature that still provides a reasonable rate is advisable.

  • Secondary Side Reaction: Nitrile Reduction Although less common under typical hydrosilylation conditions, some catalyst systems and hydrosilanes (especially di- and tri-hydrosilanes) can reduce the nitrile group to an amine, particularly at elevated temperatures.[7][8]

    Mitigation:

    • Use a monohydrosilane (like fluorodimethylsilane) as specified.

    • Avoid excessively high reaction temperatures.

    • If nitrile reduction is confirmed, screen different platinum or rhodium catalysts, as their activity towards nitrile reduction varies.

Visualizing the Key Side Reaction

reaction_pathway cluster_reagents Reagents cluster_products Potential Products Allyl Cyanide Allyl Cyanide catalyst Pt or Rh Catalyst Allyl Cyanide->catalyst H-Si(Me)2F Fluorodimethylsilane H-Si(Me)2F->catalyst desired γ-Isomer (Desired Product) 4-(Fluorodimethylsilyl)butanenitrile catalyst->desired Terminal Addition (Anti-Markovnikov) side β-Isomer (Side Product) 3-(Fluorodimethylsilyl)-2-methylpropanenitrile catalyst->side Internal Addition (Markovnikov)

Caption: Reaction pathway showing desired γ-addition and undesired β-addition.

Q3: I am finding it difficult to purify the final product. What are the best practices for isolating high-purity 4-(Fluorodimethylsilyl)butanenitrile?

A3: Purification of organosilicon compounds can be challenging due to their physical properties.[9] The product is a liquid with a boiling point of approximately 135°C.[5]

  • Recommended Method: Fractional Vacuum Distillation This is the most effective method for separating the product from non-volatile catalyst residues and higher-boiling byproducts.

    Key Considerations:

    • Pressure: Use a vacuum to lower the boiling point and prevent thermal decomposition of the product at atmospheric pressure.[5] A pressure of 10-20 mmHg is a good starting point.

    • Fractionating Column: Use a short Vigreux or packed column to achieve good separation between the desired product and closely boiling isomers.

    • Heating: Use a stable heating source like an oil bath and stir the distillation flask to ensure smooth boiling.

    • Moisture Protection: Ensure the distillation apparatus is completely dry and protected from atmospheric moisture, as the Si-F bond can be sensitive to hydrolysis, especially under heating.

  • Alternative Method: Column Chromatography While possible, chromatography of organosilicon compounds can be problematic. They may interact strongly with silica gel or decompose.

    Tips for Success:

    • Deactivate Silica: Use silica gel that has been treated with a silylating agent (e.g., hexamethyldisilazane) or use a less acidic support like Florisil® or alumina.

    • Solvent System: Start with a non-polar eluent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.

    • Monitor Fractions: Carefully monitor the fractions by TLC or GC to avoid mixing with impurities.

Parameter Fractional Vacuum Distillation Column Chromatography
Scale Excellent for >5 g scaleGood for small scale (<5 g) or high-purity cuts
Throughput HighLow
Key Challenge Requires precise temperature and pressure controlPotential for product decomposition on stationary phase
Best For Removing catalyst and high-boiling impuritiesSeparating closely related isomers

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust synthesis via hydrosilylation.

Materials:

  • Allyl cyanide (distilled, >99%)

  • Fluorodimethylsilane

  • Karstedt's catalyst (or alternative Rh-catalyst)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a temperature probe, and a magnetic stirrer. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous toluene (50 mL) and allyl cyanide (1.0 eq).

  • Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, 50-100 ppm) to the stirred solution.

  • Heating: Heat the mixture to 70°C.

  • Silane Addition: Add fluorodimethylsilane (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 80°C.

  • Reaction Monitoring: Stir the reaction at 70°C. Monitor the disappearance of the silane's Si-H peak (around 2100-2200 cm⁻¹ in IR, or by ¹H NMR) and the formation of the product. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Set up a fractional vacuum distillation apparatus.

    • Carefully distill the crude oil under vacuum (e.g., ~15 mmHg). Collect the fraction corresponding to 4-(Fluorodimethylsilyl)butanenitrile.

References

  • ChemBK. (2024). Butanenitrile, 4-(fluorodimethylsilyl)-. [Link]

  • Novasol Biotech. (n.d.). 4-[fluoro(dimethyl)silyl] butanenitrile. [Link]

  • MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. [Link]

  • ResearchGate. (n.d.). Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Fluorodimethylsilyl)butanenitrile. PubChem Compound Summary for CID 123810548. [Link]

  • RSC Publishing. (2024). Au nanoparticle-catalyzed double hydrosilylation of nitriles by diethylsilane. [Link]

  • RSC Publishing. (n.d.). Hydrosilylation of nitriles and tertiary amides using a zinc precursor. [Link]

  • National Institutes of Health. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

Sources

Technical Support Center: 4-(Fluorodimethylsilyl)butanenitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Distillation Parameters for 4-(Fluorodimethylsilyl)butanenitrile

CAS: 1639345-42-8 | Formula:


 | MW:  145.25  g/mol 

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because standard distillation protocols are failing to yield the purity required for sensitive downstream applications (e.g., electrolyte additives or surface modification).

The Core Challenge: 4-(Fluorodimethylsilyl)butanenitrile presents a "stability paradox." The Si–F bond is thermodynamically robust (bond energy ~590 kJ/mol), yet the silicon center remains electrophilic. In the presence of trace moisture or Lewis acidic impurities, it is prone to hydrolysis, liberating HF and forming siloxanes. Furthermore, the nitrile group (


) introduces a high dipole moment, significantly elevating the boiling point and increasing the risk of thermal polymerization if the pot temperature exceeds 140°C.

This guide moves beyond generic protocols to provide a precision-engineered workflow for isolating high-purity material.

Module 1: Pre-Distillation Diagnostics

STOP. Before assembling glassware, validate your crude material. Distilling a degraded crude mixture is often a sunk cost.

Crude Analysis Checklist
DiagnosticTarget MetricFailure Mode & Action

NMR
Singlet ~20-30 ppm (vs

)
Multiple peaks: Indicates partial hydrolysis (

). Action: If siloxane >10%, chemical drying (e.g.,

) is required before distillation.

NMR
Integral Ratio 2:1 (Propyl : Methyl)Broadening: Polymerization of nitrile. Action: If significant polymer exists, perform a flash distillation (no column) first to remove bulk polymer.
Appearance Clear to straw yellowCloudy/Opaque: Suspended ammonium salts or hydrolyzed silica. Action: Filter through a sintered glass frit under inert gas.

Module 2: The Optimized Distillation Protocol

The Apparatus Setup
  • Vacuum Source: High-vacuum pump (Rotary Vane) capable of

    
    .
    
  • Column: Vigreux column (10-15 cm). Note: Do not use packed columns (Raschig rings/beads) as the hold-up volume is too high for this viscous residue, and surface area promotes hydrolysis.

  • Joints: PTFE sleeves only. Do not use silicone grease. Grease will dissolve in the fluorosilane, contaminating the product.

Thermodynamic Parameters

We estimate the boiling point (BP) based on the chloro-analog (4-chlorodimethylsilylbutyronitrile) and the lower polarizability of the Si–F bond.

  • Predicted Atmospheric BP: ~185°C (Thermal degradation risk high).

  • Target Vacuum: 0.5 – 2.0 mmHg.

  • Target Vapor Temperature: 65°C – 75°C (at 1 mmHg).

The "Safe Zone" Table: | Pressure (mmHg) | Est. Vapor Temp (


) | Bath Temp Limit (

) | Risk Factor | | :--- | :--- | :--- | :--- | | 0.5 | 55 - 60°C | 85°C | Optimal (Minimal thermal stress) | | 1.0 | 65 - 70°C | 95°C | Low | | 10.0 | 105 - 110°C | 135°C | Moderate (Nitrile polymerization risk) | | 760 (Atm) | >180°C | >200°C | CRITICAL (Decomposition likely) |
The Fractionation Workflow

DistillationWorkflow Start Crude Mixture Degas 1. Degassing (RT, 30 min, <5 mmHg) Start->Degas Remove dissolved gases F1 2. Fore-run (Volatiles/Solvent) Degas->F1 T_bath ramp to 80°C Main 3. Main Fraction (Stable T_vap) F1->Main T_vap stabilizes Residue 4. Pot Residue (Polymers/Siloxanes) Main->Residue Distillation ends QC QC Check (NMR/GC) Main->QC Validate

Figure 1: Step-by-step fractionation logic designed to isolate the fluorosilane while minimizing thermal history.

Module 3: Troubleshooting & FAQs

Q1: The distillate is cloudy immediately upon collection. Why?

Diagnosis: This is the "Hydrolysis Cascade." Mechanism: The receiver flask contained adsorbed moisture on the glass surface. The highly electrophilic Si–F bond reacted with surface water:



The cloudiness is the formation of insoluble siloxanes or etching of the glass by the generated HF.
Corrective Action: 
  • Flame-dry the entire distillation apparatus under vacuum before starting.

  • Backfill with Argon , not Nitrogen (Argon is heavier and blankets the receiver better).

  • Add a small amount of

    
     to the distillation pot to scavenge water in situ (only if the crude is not acidic).
    
Q2: The boiling point is fluctuating wildly ( ).

Diagnosis: "Bumping" or Pressure Instability. Mechanism: Silyl nitriles have high surface tension and viscosity. They tend to superheat rather than boil smoothly. Corrective Action:

  • Stirring: Ensure the magnetic stir bar is spinning rapidly (Vortex must be visible).

  • Insulation: Wrap the column and still head in aluminum foil. Fluctuations often result from refluxing liquid hitting cold glass and dropping back down, disrupting the equilibrium.

  • Bleed Valve: If using a very strong pump, introduce a controlled capillary bleed of inert gas to stabilize pressure at ~1-2 mmHg rather than letting it bottom out at 0.01 mmHg.

Q3: My yield is lower than expected (e.g., <50%), and the pot residue is a hard gel.

Diagnosis: Thermal Polymerization. Mechanism: You likely exceeded the thermal ceiling of the nitrile group (


) or the distillation took too long.
Corrective Action: 
  • Short Path: Switch to a Short Path Distillation head to minimize the distance the vapor travels, allowing for lower bath temperatures.

  • Vacuum Depth: Your vacuum is insufficient. Check pump oil and seals. You need to lower the boiling point to below 100°C.

Module 4: Logic Tree for Troubleshooting

Troubleshooting Problem Distillation Issue Detected Type Identify Symptom Problem->Type Sym1 Fuming / Etched Glass Type->Sym1 Sym2 Temp Fluctuation Type->Sym2 Sym3 Product Solidifies/Gels Type->Sym3 Cause1 HF Generation via Hydrolysis Sym1->Cause1 Cause2 Superheating / Poor Insulation Sym2->Cause2 Cause3 Polymerization Sym3->Cause3 Fix1 Strict exclusion of moisture; Use PTFE liners Cause1->Fix1 Fix2 Increase Stirring; Insulate Column Cause2->Fix2 Fix3 Improve Vacuum (<1 mmHg); Lower Bath Temp Cause3->Fix3

Figure 2: Diagnostic logic tree for rapid identification of distillation failure modes.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification logic and vacuum distillation setups).

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Authoritative source on Si-F bond energy and hydrolysis kinetics).

  • ChemicalBook. (n.d.). 4-[Fluoro(dimethyl)silyl]butanenitrile Properties. (Source for predicted physical property baselines).

  • PubChem. (n.d.).[1] Compound Summary: 4-(Fluorodimethylsilyl)butanenitrile.[1][2][3][4][5] National Library of Medicine.

Sources

Storage conditions to maintain purity of 4-(Fluorodimethylsilyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Fluorodimethylsilyl)butanenitrile

Guide Objective: This technical support document provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimal storage conditions required to maintain the purity and stability of 4-(Fluorodimethylsilyl)butanenitrile (CAS No. 1639345-42-8). Adherence to these protocols is critical for ensuring experimental reproducibility and laboratory safety.

Introduction

4-(Fluorodimethylsilyl)butanenitrile is a multifunctional organosilicon compound increasingly utilized as a key building block in pharmaceutical synthesis and materials science.[1][2] Its unique structure, featuring both a reactive nitrile group and a fluorodimethylsilyl moiety, makes it a valuable intermediate for introducing silicon and fluorine into complex molecules, enhancing properties like blood-brain barrier penetration in CNS drugs or improving the resolution of semiconductor photoresists.[1] However, the very features that make this compound chemically useful also render it susceptible to degradation if not stored and handled with precision. This guide delineates the foundational principles and practical steps for preserving its chemical integrity.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What is the definitive storage temperature for 4-(Fluorodimethylsilyl)butanenitrile?

The optimal storage temperature depends on the intended duration of storage. For long-term storage (months to years) , the compound should be maintained at -20°C .[1] For short-term storage (days to weeks) , a temperature range of 2-8°C is acceptable.[3] Storing at these reduced temperatures minimizes the rate of potential degradation reactions.

Q2: What are the ideal atmospheric conditions for storing this compound?

This compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen). The fluorosilyl group is sensitive to moisture, and the nitrile group can undergo hydrolysis.[4][5] Furthermore, it is critical to store the container in a well-ventilated area, away from sources of ignition, as its vapors may form explosive mixtures with air.

Q3: What type of container is recommended for storage?

The compound should be kept in its original, tightly sealed container. If aliquoting is necessary, use small, clean, dry glass vials with polytetrafluoroethylene (PTFE)-lined caps to ensure an airtight seal. Some suppliers may use specialized fluoride bottles or drums for packaging.[6] Always ensure the container is well-closed to prevent moisture ingress and evaporation.[6]

Q4: Is 4-(Fluorodimethylsilyl)butanenitrile sensitive to light?

Yes. To prevent potential photolytic degradation, it is recommended to store the compound protected from light.[6] If the original container is not opaque, it should be placed inside a secondary, light-blocking container or stored in a dark cabinet within the refrigerator or freezer.

Q5: How significant is the risk of moisture-induced degradation?

The risk is highly significant. The compound possesses two primary sites susceptible to hydrolysis:

  • The Fluorosilyl Group: The silicon-fluorine bond can be cleaved by water, leading to the formation of silanols, which can then self-condense to form siloxanes.

  • The Nitrile Group: The cyano group can hydrolyze, especially in the presence of trace acidic or basic impurities, to first form an amide and subsequently a carboxylic acid.[4][5]

Moisture contamination is a primary cause of purity loss and should be scrupulously avoided.

Section 2: Troubleshooting Guide for Purity and Stability Issues

This section addresses common problems that may arise from suboptimal storage conditions.

Observed Problem Potential Cause (Storage-Related) Recommended Action & Scientific Rationale
Appearance of a new peak corresponding to a siloxane in NMR/GC-MS. Moisture Ingress: The container was not sealed properly, or the compound was handled in a humid environment.Action: Discard the compromised material. For future use, handle exclusively under an inert atmosphere (glovebox or Schlenk line) and use fresh, anhydrous solvents. Rationale: The Si-F bond has hydrolyzed to a silanol, which has subsequently condensed. This impurity can interfere with subsequent reactions.
Broad OH peak in ¹H NMR and a new peak consistent with a carboxylic acid. Hydrolysis of the Nitrile Group: Prolonged exposure to moisture, possibly catalyzed by trace impurities on the container surface.Action: If the impurity level is low, purification via distillation or chromatography may be possible. Otherwise, procure a fresh batch. Rationale: The nitrile has hydrolyzed to a carboxylic acid, a common reaction pathway for nitriles in the presence of water.[5] This introduces a new, reactive functional group that will alter experimental outcomes.
Compound appears discolored or has a variable boiling point. General Decomposition: Likely caused by prolonged storage at ambient temperatures, exposure to light, or contamination with an incompatible substance (e.g., oxidizing agents).[7]Action: Do not use the material. Dispose of it according to your institution's hazardous waste protocols. Rationale: Discoloration indicates the formation of chromophoric impurities, suggesting significant decomposition. Purity is compromised, and the material is unreliable for sensitive applications.
Inconsistent reactivity or lower-than-expected yields in synthesis. Partial Degradation: The compound may have partially degraded due to temperature fluctuations (e.g., repeated freeze-thaw cycles without proper inert gas backfill) or slow moisture ingress over time.Action: Re-evaluate storage protocol. Aliquot the material upon receipt into smaller, single-use vials to minimize handling of the bulk container. Rationale: Even minor degradation can introduce inhibitors or competing reactants into your experiment, leading to poor yields and side reactions. Aliquoting preserves the integrity of the bulk supply.

Section 3: Experimental Protocols for Optimal Storage

Protocol 1: Initial Receipt and Inspection
  • Verify Identity: Upon receipt, cross-reference the CAS number (1639345-42-8) on the container with your purchase order and the supplier's Certificate of Analysis (CoA).

  • Inspect Container Seal: Visually inspect the cap and any tamper-evident seals for damage. If the seal is compromised, do not use the product and contact the supplier immediately.

  • Log Information: Record the date of receipt, lot number, and initial purity from the CoA in your laboratory inventory system.

  • Immediate Storage: Place the unopened container in the appropriate temperature-controlled storage (-20°C for long-term or 2-8°C for short-term use).[1][3]

Protocol 2: Aliquoting for Experimental Use

This protocol must be performed in a controlled, inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

  • Prepare Vials: Place the required number of small, oven-dried glass vials with PTFE-lined caps into the inert atmosphere antechamber.

  • Equilibrate Temperature: Allow the main container of 4-(Fluorodimethylsilyl)butanenitrile to equilibrate to the ambient temperature within the glovebox before opening to prevent condensation of atmospheric moisture onto the cold liquid.

  • Perform Transfer: Using a clean, dry syringe or pipette, carefully transfer the desired amount of the liquid into each vial.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with the inert gas (argon or nitrogen).

  • Seal Tightly: Immediately and tightly cap each vial. For added protection, wrap the cap-vial interface with Parafilm.

  • Label Clearly: Label each aliquot with the compound name, CAS number, concentration (if diluted), and date of preparation.

  • Return to Storage: Promptly return the main container and the new aliquots to their designated cold storage location.

Section 4: Understanding Chemical Stability & Degradation Pathways

The stability of 4-(Fluorodimethylsilyl)butanenitrile is contingent on mitigating hydrolysis. The diagram below illustrates the primary degradation pathway initiated by exposure to water.

G cluster_storage Storage Environment cluster_degradation Degradation Pathway Compound 4-(Fluorodimethylsilyl)butanenitrile (R-Si(CH₃)₂F) Moisture H₂O (Improper Storage) Silanol Intermediate Silanol (R-Si(CH₃)₂OH) Moisture->Silanol Si-F Hydrolysis Nitrile_Hydrolysis Nitrile Hydrolysis Moisture->Nitrile_Hydrolysis C≡N Hydrolysis Siloxane Siloxane Dimer (R-Si(CH₃)₂-O-Si(CH₃)₂-R) Silanol->Siloxane Condensation Carboxylic_Acid Carboxylic Acid Impurity (R'-COOH) Nitrile_Hydrolysis->Carboxylic_Acid

Caption: Potential degradation pathways of 4-(Fluorodimethylsilyl)butanenitrile initiated by moisture.

Incompatible Materials: Beyond water, the compound's purity can be compromised by:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[7]

  • Strong Acids and Bases: Can catalyze the rapid hydrolysis of both the silyl and nitrile functionalities.[4]

  • Heat and Ignition Sources: The compound is flammable and its vapors can be explosive.

Section 5: Safety & Personal Protective Equipment (PPE)

4-(Fluorodimethylsilyl)butanenitrile is a hazardous substance and must be handled with appropriate precautions.

Hazard Class Description
Acute Toxicity Fatal if inhaled, and harmful or toxic if swallowed or in contact with skin.[1][8]
Flammability Highly flammable liquid and vapor.
Skin/Eye Damage Can cause skin irritation, allergic skin reactions, and serious eye irritation.[1][8]
Corrosivity May be corrosive.[8]

Mandatory PPE & Handling:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before use.[1]

  • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Ventilation: All handling of open containers must occur within a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Emergency: An eyewash station and safety shower must be immediately accessible. In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention for any exposure.[1][9]

References

  • Novasol Biotech. (n.d.). 4-[fluoro(dimethyl)silyl] butanenitrile. Retrieved from [Link]

  • ChemBK. (2024, April 9). Butanenitrile, 4-(fluorodimethylsilyl)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Fluorodimethylsilyl)butanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Fluorodimethylsilyl)butanenitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • ACS Publications. (2025, January 22). One-Pot, Telescoped Aryl Nitrile Synthesis from Benzylic Silyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Spectral Characterization & Performance Benchmarking: 4-(Fluorodimethylsilyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and performance benchmarking of 4-(Fluorodimethylsilyl)butanenitrile, designed for researchers requiring precise spectral characterization and stability data.

Executive Summary

4-(Fluorodimethylsilyl)butanenitrile (CAS: 1639345-42-8) represents a specialized class of organosilicon intermediates where the thermodynamic strength of the Si–F bond (approx. 135 kcal/mol) is leveraged to provide superior hydrolytic stability compared to chlorosilanes, while retaining reactivity for fluoride-mediated cross-coupling (e.g., Hiyama coupling) or surface modification. This guide details the


F  and 

Si NMR
spectral fingerprints required to validate this compound and benchmarks its performance against standard alternatives.

Technical Specifications & Spectral Analysis

Structural Dynamics

The molecule features a propylnitrile tether attached to a dimethylfluorosilyl group. The


Si NMR  signal is chemically distinct due to the electronegative fluorine atom, which deshields the silicon nucleus relative to alkylsilanes but provides a unique doublet splitting pattern.
NMR Spectral Data (Benchmark Values)

The following values are established based on structural analogs (e.g., Trimethylfluorosilane, Alkyldimethylfluorosilanes) and inductive effect calculations for the


-nitrile substituent.
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Assignment

F
-155.0 to -160.0 Septet (dec.)

Hz
F -SiMe

R
Satellites

Hz

Si Isotopomers

Si
+30.0 to +35.0 Doublet

Hz
F-Si Me

R

H
0.25 - 0.35Doublet

Hz
F-Si(CH

)

-

Critical Diagnostic: The presence of


Si satellites in the 

F spectrum (separated by ~274 Hz) is the definitive proof of the Si–F covalent bond. Absence of these satellites suggests hydrolysis to free fluoride or formation of fluorosilicates.

Experimental Protocols

NMR Acquisition Workflow

To ensure data integrity, samples must be prepared in anhydrous solvents (CDCl


 or C

D

) to prevent in-tube hydrolysis during long acquisitions.

Step-by-Step Protocol:

  • Preparation: Dissolve 20-30 mg of analyte in 0.6 mL of anhydrous CDCl

    
     (neutralized with basic alumina to remove traces of acid which catalyze hydrolysis).
    
  • 
    F Acquisition: 
    
    • Range: -100 to -200 ppm.

    • Relaxation Delay (D1): Set to >5 seconds. Fluorine on silicon has efficient relaxation, but accurate integration requires full recovery.

    • Referencing: External CFCl

      
       (0 ppm) or internal C
      
      
      
      F
      
      
      (-164.9 ppm).
  • 
    Si Acquisition (Inverse Gated Decoupling): 
    
    • Pulse Sequence: zgig (Inverse gated) to suppress NOE, as Si-H NOE can be negative and null the signal.

    • D1: 10–20 seconds (Silicon T1 times are long).

    • Scans: Minimum 256 for sufficient S/N to see the doublet clearly.

Visualization: NMR Analysis Logic

The following workflow illustrates the decision tree for validating product integrity.

NMR_Workflow Start Crude Sample H1_Check 1. Acquire 1H NMR (Check Methyl Doublet) Start->H1_Check F19_Check 2. Acquire 19F NMR (Target: -158 ppm) H1_Check->F19_Check Decision1 Peak at -158 ppm? F19_Check->Decision1 Si29_Check 3. Acquire 29Si NMR (Target: +32 ppm) Decision1->Si29_Check Yes Fail_Hydrolysis Peak at -130 ppm? (SiF6 species) or Broad hump (Siloxane) Decision1->Fail_Hydrolysis No (or shift drift) Si29_Check->Fail_Hydrolysis Singlet (Hydrolysis) Validation VALIDATED: 1J(Si-F) ~ 274 Hz confirmed Si29_Check->Validation Doublet Observed

Caption: Logical workflow for validating 4-(Fluorodimethylsilyl)butanenitrile using multi-nuclear NMR.

Performance Benchmarking: Stability & Reactivity

Comparative Stability Data

The primary advantage of the fluorosilane over the chlorosilane analog is handling stability. While Si–Cl bonds hydrolyze instantly upon contact with atmospheric moisture (releasing HCl), Si–F bonds are kinetically slower to hydrolyze due to the high bond strength, despite the thermodynamic driving force.

FeatureFluoro-Analog (Product)Chloro-Analog (Alternative)Ethoxy-Analog (Alternative)
Bond Energy Si–F (~135 kcal/mol)Si–Cl (~90 kcal/mol)Si–O (~110 kcal/mol)
Hydrolysis Slow (Hours in moist air)Instant (Fumes HCl)Stable (Requires acid/base cat.)
Byproduct HF (Weak acid)HCl (Strong acid, Corrosive)Ethanol (Neutral)
Atom Economy High (F = 19 g/mol )Moderate (Cl = 35.5 g/mol )Low (OEt = 45 g/mol )
NMR Utility High (

F is a sensitive handle)
Low (No NMR active handle)Moderate (

H of Et group)
Hydrolysis Kinetics Pathway

The diagram below compares the degradation pathways. The fluorosilane offers a "Goldilocks" zone—stable enough for purification but reactive enough for activation.

Stability_Comparison Chloro Chlorosilane (R-SiMe2-Cl) Silanol Silanol (R-SiMe2-OH) Chloro->Silanol Instant (< 1s) Violent HCl Release Fluoro Fluorosilane (R-SiMe2-F) Fluoro->Silanol Slow (Hours) Gradual HF Release Ethoxy Alkoxysilane (R-SiMe2-OEt) Ethoxy->Silanol Inert (Requires Catalyst) Water Atmospheric Moisture (H2O) Water->Chloro Water->Fluoro Siloxane Disiloxane Dimer (R-SiMe2-O-SiMe2-R) Silanol->Siloxane Condensation

Caption: Comparative hydrolysis kinetics. The fluorosilane resists immediate degradation, allowing for benchtop handling.

References

  • ChemicalBook. (2024). 4-[Fluoro(dimethyl)silyl]butanenitrile Product Properties and CAS 1639345-42-8. Link

  • PubChem. (2025). Compound Summary: 4-(Fluorodimethylsilyl)butanenitrile. National Library of Medicine. Link

  • CymitQuimica. (2024). Product Catalog: 4-(Fluorodimethylsilyl)butanenitrile. Link

  • Marsmann, H. (1981). Si-NMR Spectroscopic Results. In: NMR - Basic Principles and Progress, Vol 17. Springer. (Authoritative source for Si-F coupling constants and chemical shift ranges).
  • Tredwell, M., & Gouverneur, V. (2006).[1] Electrophilic fluorination of organosilanes. Organic & Biomolecular Chemistry. (Context on Si-F bond formation and stability). Link

Sources

FTIR characterization of nitrile stretching in 4-(Fluorodimethylsilyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Characterization of Nitrile Stretching in 4-(Fluorodimethylsilyl)butanenitrile

Authored by a Senior Application Scientist

For researchers and professionals in drug development and materials science, the precise characterization of functional groups within a molecule is paramount. The nitrile (C≡N) group, in particular, serves as a valuable spectroscopic reporter due to its unique vibrational properties.[1][2] This guide provides an in-depth analysis of the Fourier Transform Infrared (FTIR) characterization of the nitrile stretching vibration in 4-(Fluorodimethylsilyl)butanenitrile, a specialized organosilicon compound.[3] We will explore the subtle yet significant influence of the fluorodimethylsilyl moiety on the nitrile frequency by comparing it with simpler aliphatic nitriles. This guide moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectral features, presenting a robust experimental protocol, and comparing FTIR with alternative analytical techniques.

The Nitrile Stretch: A Sensitive Probe of Molecular Environment

The carbon-nitrogen triple bond (C≡N) stretching vibration provides a sharp, intense absorption band in a relatively clear region of the mid-infrared spectrum, typically between 2200 and 2300 cm⁻¹.[4][5] This makes it an excellent diagnostic tool. The precise frequency of this vibration is exquisitely sensitive to the local electronic environment, making it a powerful probe of substituent effects.[1][2][6][7] Factors such as induction, resonance, and steric hindrance, dictated by the groups attached to the nitrile, can alter the bond's strength and, consequently, its stretching frequency.[8]

In the context of 4-(Fluorodimethylsilyl)butanenitrile, the key is to understand how the -Si(CH₃)₂F group, separated from the nitrile by a propyl chain, influences the C≡N bond. While the alkyl chain provides some insulation, the strong electronegativity of the fluorine atom can exert an inductive effect, subtly altering the electronic landscape of the molecule.

Comparative Analysis: Unveiling Substituent Effects

To appreciate the influence of the fluorodimethylsilyl group, we must compare the expected nitrile stretching frequency of our target compound with simpler, related molecules. While a definitive experimental spectrum for 4-(Fluorodimethylsilyl)butanenitrile is not widely published, we can make expert predictions based on well-established spectroscopic principles.

CompoundStructureKey SubstituentExpected ν(C≡N) (cm⁻¹)Rationale
Butyronitrile CH₃CH₂CH₂-C≡NPropyl~2245Baseline for a simple aliphatic nitrile. The alkyl group is weakly electron-donating.
4-Trimethylsilylbutanenitrile (CH₃)₃Si-CH₂CH₂CH₂-C≡NTrimethylsilylpropyl~2247The silicon atom is less electronegative than carbon, leading to a slight electron-withdrawing inductive effect through the alkyl chain, potentially increasing the C≡N bond strength and frequency slightly.
4-(Fluorodimethylsilyl)butanenitrile F(CH₃)₂Si-CH₂CH₂CH₂-C≡NFluorodimethylsilylpropyl~2250 The highly electronegative fluorine atom significantly enhances the electron-withdrawing nature of the silyl group. This inductive pull strengthens the C≡N triple bond, leading to a predicted blue shift (increase in frequency) compared to the other analogues.[6][9]

This comparative analysis demonstrates that even subtle changes in molecular structure, such as the introduction of a single fluorine atom, can produce measurable shifts in the FTIR spectrum. This sensitivity is precisely why FTIR is an indispensable tool for confirming molecular identity and probing intramolecular electronics.[10][11]

Caption: Influence of the fluorosilyl group on the nitrile stretching frequency.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines a self-validating methodology for analyzing liquid samples like 4-(Fluorodimethylsilyl)butanenitrile using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. The causality for each step is explained to ensure scientific rigor.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a Diamond or Zinc Selenide (ZnSe) crystal[12]

Step-by-Step Methodology:

  • Instrument Preparation & Purge:

    • Action: Ensure the spectrometer has been powered on for at least 30 minutes and the sample compartment is purged with dry air or nitrogen.

    • Causality: This allows the instrument's laser and detector to stabilize, minimizing drift. Purging is critical to remove atmospheric water vapor and CO₂, which have strong IR absorptions that can interfere with the sample spectrum.[4]

  • ATR Crystal Cleaning:

    • Action: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Causality: Any residue from previous samples will contaminate the spectrum. A clean crystal is essential for a pure background and sample reading.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR crystal in place, collect a background spectrum. Use the same acquisition parameters as for the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

    • Causality: This is the most critical step for data integrity. The background scan measures the spectrum of the instrument and the environment. The instrument software will automatically ratio the sample spectrum against this background, effectively removing instrumental and atmospheric signals and leaving only the sample's absorbance.

  • Sample Application:

    • Action: Place a single drop of 4-(Fluorodimethylsilyl)butanenitrile onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Complete contact between the liquid and the crystal is necessary for a strong, representative signal.

  • Sample Spectrum Acquisition:

    • Action: Collect the sample spectrum using the pre-determined parameters.

    • Causality: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic bands of most organic liquids. Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

  • Data Processing and Analysis:

    • Action: After acquisition, perform an ATR correction if required by the software. Identify the peak maximum for the nitrile stretching vibration.

    • Causality: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum. Peak identification provides the quantitative data for analysis and comparison.

FTIR_Workflow Start Start: Sample Preparation Clean 1. Clean ATR Crystal Start->Clean Background 2. Acquire Background Spectrum (Critical for removing interference) Clean->Background Sample 3. Apply Liquid Sample (Ensure full crystal contact) Background->Sample Acquire 4. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Sample->Acquire Process 5. Data Processing (ATR Correction, Baseline Correction) Acquire->Process Analyze 6. Spectral Analysis (Identify ν(C≡N) peak) Process->Analyze End End: Characterized Spectrum Analyze->End

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid sample.

Alternative Methodologies: A Comparative Overview

While FTIR is a powerful tool, a comprehensive analysis often involves complementary techniques. The choice of method depends on the specific analytical question, sample type, and available instrumentation.[13]

TechniquePrincipleAdvantages for Nitrile AnalysisLimitations
FTIR Spectroscopy Measures absorption of infrared radiation, exciting molecular vibrations.[14]High sensitivity, fast acquisition, extensive spectral libraries, excellent for functional group identification.[15]Water is a strong IR absorber, making analysis in aqueous solutions challenging.[16]
Raman Spectroscopy Measures inelastic scattering of monochromatic light (laser) by molecules.[14][17]Water is a very weak Raman scatterer, ideal for aqueous solutions. Symmetric, non-polar bonds (like C≡N) often give strong signals. Can analyze samples through glass or plastic vials.[16]Can be susceptible to fluorescence interference.[13] Generally less sensitive than FTIR for many samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei (e.g., ¹³C).Provides detailed information about the carbon skeleton and the electronic environment of the nitrile carbon. Can distinguish between different nitrile-containing isomers.Significantly lower sensitivity than vibrational spectroscopy, requiring more sample and longer acquisition times. Does not directly measure the vibrational bond frequency.

Expert Recommendation: For rapid confirmation of the nitrile group's presence and to probe its electronic environment through frequency shifts, FTIR is the primary technique of choice due to its speed, sensitivity, and direct measurement of the vibrational mode.[18] Raman spectroscopy serves as an excellent complementary method, especially for samples in aqueous media or when fluorescence is not an issue.[15] ¹³C NMR should be used for detailed structural elucidation and confirmation of the overall molecular connectivity.

Conclusion

The FTIR characterization of 4-(Fluorodimethylsilyl)butanenitrile offers a clear window into the interplay of molecular structure and vibrational spectroscopy. The nitrile stretching frequency, predicted to appear around 2250 cm⁻¹, serves as a sensitive indicator of the strong inductive effect imparted by the fluorodimethylsilyl group. By following a robust experimental protocol and understanding the comparative strengths of alternative analytical techniques, researchers can confidently characterize this and other complex molecules, ensuring the integrity and purity of compounds critical to drug development and materials innovation.

References

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed.
  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Korea University Pure.
  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
  • Butanenitrile, 4-(fluorodimethylsilyl)-. ChemBK.
  • N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. American Chemical Society.
  • Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview.
  • Infrared Analysis of Organosilicon Compounds.
  • Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview.
  • Comparison of FT-IR and Raman Spectroscopy. Thermo Fisher Scientific.
  • Difference between FTIR and Raman Spectroscopy. Rocky Mountain Labs.
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • Vibronic Effects Analysis of the Substituent Effect on the Spectral Properties of the EMI and CPL of Three[11]Helicene Derivatives. MDPI.

  • Infrared Spectrometry.
  • 4-(Fluorodimethylsilyl)butanenitrile. PubChem.
  • 4-(Fluorodimethylsilyl)butanenitrile. CymitQuimica.
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager.
  • Comparison of portable spectroscopy techniques - FTIR NIR and Raman. Analytik Ltd.
  • FTIR and Raman – Composition and Contamination Analysis.
  • 4-[fluoro(dimethyl)silyl]butanenitrile. ChemicalBook.
  • Decomposition of Vibrational Shifts of Nitriles into Electrost
  • IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Pressure Sensitive Tape Council.
  • IR Absorption Frequencies. Northern Illinois University Department of Chemistry and Biochemistry.
  • Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correl
  • Butanenitrile, 4-(fluorodimethylsilyl)-. Daken Chemical.
  • 4-(Fluorodimethylsilyl)butanenitrile.
  • Nitrile Vibrational Lifetimes as Probes of Local Electric Fields. PMC.
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formul
  • Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn.
  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.

Sources

Technical Guide: GC-MS Fragmentation & Performance of 4-(Fluorodimethylsilyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 4-(Fluorodimethylsilyl)butanenitrile , contrasting it with its chlorinated and trimethylsilylated analogs. It is designed for analytical chemists and synthetic researchers requiring high-fidelity structural confirmation.

Executive Summary

4-(Fluorodimethylsilyl)butanenitrile (CAS 1639345-42-8) represents a specialized class of organosilanes where the high bond energy of the Si–F bond (approx. 135 kcal/mol) confers superior hydrolytic stability compared to its chloro-analogs. In GC-MS analysis, this stability translates to cleaner chromatograms with fewer degradation artifacts.

The fragmentation pattern is dominated by the fluorodimethylsilylium ion (m/z 77) , a diagnostic peak that distinguishes it from the common trimethylsilyl (TMS) derivatives (m/z 73) and chlorosilyl precursors (m/z 93/95). This guide details the mechanistic pathways of ionization and provides a comparative performance analysis against standard alternatives.

Technical Profile & Comparative Alternatives

To understand the utility of the fluoro-derivative, we must compare it with its primary alternatives: the Chloro-analog (often the synthetic precursor) and the TMS-analog (the standard non-functionalized reference).

Table 1: Comparative Physicochemical & MS Properties
FeatureFluoro-Derivative Chloro-Alternative TMS-Alternative
Compound 4-(Fluorodimethylsilyl)butanenitrile4-(Chlorodimethylsilyl)butanenitrile4-(Trimethylsilyl)butanenitrile
Formula



MW 145.25 Da161.70 Da141.29 Da
Hydrolytic Stability High (Resists atmospheric moisture)Low (Rapidly hydrolyzes to siloxanes)Moderate (Stable, but non-reactive)
Base Peak (m/z) 77 (

)
93 (

)
73 (

)
Diagnostic Loss M-15 (Methyl)M-15 (Methyl)M-15 (Methyl)
Key Advantage Stable intermediate; orthogonal reactivity.Highly reactive precursor.Inert standard; volatility marker.[1]

GC-MS Fragmentation Analysis

The Electron Ionization (EI) mass spectrum of 4-(Fluorodimethylsilyl)butanenitrile is governed by the stabilization of positive charge on the silicon atom. Unlike carbon, silicon effectively stabilizes beta-carbocations and silylium ions.

Primary Fragmentation Pathways
Pathway A: Formation of the Silylium Base Peak (m/z 77)

The most abundant ion in the spectrum arises from the cleavage of the Si–C(butyl) bond. The electronegative fluorine atom back-donates electron density to the silicon, stabilizing the silylium cation.

  • Mechanism:

    
    -cleavage relative to Silicon.
    
  • Transition:

    
    
    
  • Observation: A dominant peak at m/z 77 .

    • Critical Note: m/z 77 is traditionally associated with the phenyl cation (

      
      ). Analysts must check the isotopic pattern; the Si-containing ion will show distinct 
      
      
      
      and
      
      
      isotope peaks (approx. 5.1% and 3.4% of the base peak height, respectively), whereas the phenyl cation will not.
Pathway B: Methyl Loss (m/z 130)

A secondary but diagnostic pathway involves the loss of a methyl group from the silicon atom.

  • Mechanism: Sigma-bond cleavage.[2]

  • Transition:

    
    
    
  • Observation: A peak at m/z 130 . This confirms the presence of the dimethylsilyl moiety.

Pathway C: Propyl-Nitrile Rearrangement

While less dominant, the butyl-nitrile chain can undergo fragmentation. Common hydrocarbon fragments (m/z 41, 54) typical of nitrile chains may appear at lower abundance.

Visualizing the Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, highlighting why m/z 77 becomes the base peak.

Fragmentation cluster_legend Key Mechanism M_Ion Molecular Ion (M+) m/z 145 [F-Si(Me)2-(CH2)3-CN]+. Base_Peak Base Peak m/z 77 [F-Si(Me)2]+ M_Ion->Base_Peak Alpha-Cleavage (Dominant) Loss of Butyl-Nitrile Chain M_Minus_15 Methyl Loss m/z 130 [F-Si(Me)-(CH2)3-CN]+ M_Ion->M_Minus_15 Sigma-Cleavage Loss of Methyl Radical Neutral_Loss Neutral Radical .CH2-CH2-CH2-CN Note The Si-F bond strength prevents F loss. Charge localizes on Si due to stabilization.

Figure 1: Mechanistic fragmentation pathways of 4-(Fluorodimethylsilyl)butanenitrile under Electron Ionization (70 eV).

Experimental Protocol: Validated GC-MS Workflow

To ensure reproducible data and prevent thermal degradation of the nitrile group, the following protocol is recommended. This method is self-validating by monitoring the ratio of m/z 77 to m/z 130.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Hexane . Avoid alcohols (methanol/ethanol) as they may react with trace silyl chlorides if the sample is impure.

  • Concentration: Target 100 ppm for full scan mode.

Instrument Parameters (Agilent/Shimadzu Compatible)
ParameterSettingRationale
Inlet Temp 250 °CSufficient for volatilization without thermal cracking of the aliphatic chain.
Injection Mode Split (20:1)Prevents column overload; sharpens nitrile peaks.
Column DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm)Low-bleed phase essential for detecting low-mass silyl ions.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
Rapid ramp prevents peak broadening of the semi-volatile nitrile.
Transfer Line 280 °CPrevents condensation of the nitrile.
Ion Source EI (70 eV), 230 °CStandard ionization energy.
Scan Range m/z 40 - 350Captures the base peak (77) and molecular ion (145).
Data Validation Criteria
  • Retention Time: The fluoro-derivative will elute earlier than the chloro-analog (due to lower boiling point/polarity) but later than the TMS-analog.

  • Spectral Match:

    • Base Peak: m/z 77.

    • M+ Presence: m/z 145 (typically <5% abundance).

    • Absence of m/z 93: Presence of m/z 93 indicates contamination with the chlorodimethylsilyl precursor.

References

  • PubChem. "4-(Fluorodimethylsilyl)butanenitrile Compound Summary."[3] National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

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A Comparative Guide to Purity Assessment Standards for Novel Battery-Grade Electrolyte Additives: The Case of 4-(Fluorodimethylsilyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of higher energy density, faster charging, and enhanced safety in lithium-ion batteries (LIBs), the role of electrolyte additives has become paramount. These molecules, often used in small weight percentages, can dramatically alter the electrochemical behavior of the cell by forming a more stable solid electrolyte interphase (SEI) on the anode or a cathode electrolyte interphase (CEI). One such emerging class of additives includes organosilicon compounds like 4-(fluorodimethylsilyl)butanenitrile.[1][2][3]

While standardized public purity specifications for such novel compounds are rare, establishing a rigorous quality control (QC) framework is critical for any researcher or developer aiming for reproducible, high-performance battery cells. Impurities, even at parts-per-million (ppm) levels, can have devastating effects on battery longevity and safety.[4][5][6] This guide provides a comprehensive framework for the purity assessment of battery-grade 4-(fluorodimethylsilyl)butanenitrile, drawing parallels with the well-established standards for a benchmark additive, Fluoroethylene Carbonate (FEC).

The Functional Significance of Purity

The molecular structure of 4-(fluorodimethylsilyl)butanenitrile suggests a multi-functional role in the electrolyte. The fluorosilyl group can act as an HF scavenger, mitigating damage from the hydrolysis of LiPF₆ salt, while the nitrile group contributes to electrochemical stability.[2][7] However, the very reactivity that makes it a useful additive also makes it susceptible to degradation if impurities are present.

The primary goal of purity assessment is to minimize or eliminate species that can trigger parasitic reactions within the cell. The most detrimental impurities in any battery electrolyte component are:

  • Water (H₂O): Reacts with LiPF₆ to form hydrofluoric acid (HF), which attacks the cathode, corrodes current collectors, and destabilizes the SEI.[4][5][6][8][9]

  • Free Acid (especially HF): Directly corrosive and accelerates a cascade of electrolyte and electrode degradation reactions.[8][10]

  • Transition Metal Ions (e.g., Fe, Cu, Ni): Can deposit on the anode, creating sites for lithium dendrite formation, which can lead to internal short circuits and thermal runaway.[5][6][11][12]

  • Protic Organic Impurities (Alcohols, etc.): These compounds contain active hydrogen atoms that react violently on the highly reductive anode surface during the first formation cycles, consuming active lithium and creating an unstable, gas-generating SEI.[6]

  • Structurally Related Impurities: Byproducts from synthesis, such as incompletely reacted precursors or isomers, may have lower electrochemical stability, leading to gassing and poor cycle life.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Impact of Water Impurity on Battery Degradation."

Comparative Purity Specifications

To provide context, the following table compares the proposed purity standards for 4-(fluorodimethylsilyl)butanenitrile against a widely used, high-performance additive, Fluoroethylene Carbonate (FEC). The proposed values are derived from established requirements for ultra-high purity battery materials.

Parameter4-(Fluorodimethylsilyl)butanenitrile (Proposed)Fluoroethylene Carbonate (FEC) (Typical)Rationale & Significance
Assay (Purity) ≥ 99.95%≥ 99.95%Maximizes the concentration of the active additive, ensuring consistent performance and minimizing unknown side reactions from organic impurities.[13][14]
Water Content ≤ 10 ppm (0.001%)≤ 20 ppm (0.002%)Critical to prevent HF formation. The silane functional group may be particularly sensitive to hydrolysis, justifying a stricter limit.[9][14][15]
Free Acid (as HF) ≤ 10 ppm (0.001%)≤ 20 ppm (0.002%)Minimizes direct corrosive attack on cell components and prevents catalysis of further electrolyte decomposition.[14]
Chloride (Cl⁻) ≤ 1 ppm≤ 1 ppmChloride ions are highly corrosive to the aluminum cathode current collector, leading to pitting corrosion and cell failure.
Sulfate (SO₄²⁻) ≤ 1 ppm≤ 1 ppmThough less aggressive than chloride, sulfates are undesirable impurities that can contribute to increased resistance.[16]
Individual Metal Ions (Fe, Ni, Cu, Cr, Zn, Pb) ≤ 0.1 ppm (100 ppb)≤ 1 ppm (total)Prevents metallic deposition on the anode, which can cause internal short circuits.[5][6][11][12][17] Stricter individual limits are proposed due to the unknown catalytic activity of metals with the silane group.

Essential Analytical Workflows & Protocols

A multi-technique approach is mandatory for the comprehensive certification of battery-grade materials. Each technique targets a specific class of impurities, creating a self-validating system of quality control.[18][19][20][21]

dot graph TD { A[Sample Receipt] --> B{Initial Screening}; B --> C[Assay & Organic Impurities]; B --> D[Water Content Analysis]; B --> E[Trace Metal Analysis]; B --> F[Anionic Impurities];

} caption: "Comprehensive QC Workflow for Battery-Grade Additives."

Assay and Organic Impurity Profiling by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile organic compounds.[18][22][23][24][25] It provides both the primary assay (purity percentage) and a fingerprint of any structurally related impurities from the synthesis process. For 4-(fluorodimethylsilyl)butanenitrile, this is critical for detecting precursors or side-products that could compromise electrochemical stability.

Protocol:

  • Sample Preparation: Due to the presence of non-volatile lithium salts in a full electrolyte, direct injection is avoided. For the pure additive, a dilution in a high-purity solvent (e.g., dichloromethane) is performed. Prepare a 1000 ppm solution.

  • Internal Standard: Add an internal standard (e.g., undecane) at a known concentration for accurate quantification.

  • GC-MS System: Use a capillary column with a mid-polarity phase (e.g., 5% phenyl-polysiloxane) suitable for separating polar analytes.

  • Injection: Inject 1 µL of the prepared sample with a split ratio (e.g., 50:1) to avoid column overloading.

  • GC Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detection: Operate in full scan mode (e.g., m/z 40-400) to identify all eluted compounds by comparing their mass spectra to a library (e.g., NIST).

  • Quantification: Calculate the purity by comparing the peak area of the main component to the internal standard. Identify and quantify impurities against their own calibration curves if standards are available.

Water Content by Coulometric Karl Fischer Titration

Causality: Karl Fischer (KF) titration is a highly specific and precise method for water determination, capable of reaching ppm-level accuracy.[15][26] Coulometric KF is preferred for the very low water content expected in battery materials.[9][27] Given the reactivity of many electrolyte additives, specialized alcohol-free reagents are often necessary to prevent side reactions that would otherwise lead to inaccurate results.[15][27]

Protocol:

  • Instrument Setup: Use a coulometric Karl Fischer titrator equipped with a titration cell containing an appropriate alcohol-free anolyte and catholyte (e.g., Honeywell Hydranal™ NEXTGEN Coulomat A-FA/C-FA).[15]

  • System Conditioning: Allow the instrument to titrate any ambient moisture in the cell until a stable, low drift rate is achieved (e.g., < 1 µ g/min ).

  • Sample Injection: Using a gas-tight syringe, accurately draw a known volume (e.g., 1 mL) of the 4-(fluorodimethylsilyl)butanenitrile sample.

  • Titration: Inject the sample directly into the anolyte. The instrument will electrochemically generate iodine to react with the water present. The total charge passed is directly proportional to the amount of water.

  • Calculation: The instrument software automatically calculates the water content in ppm based on the sample volume/weight and the measured amount of water. Perform triplicate measurements to ensure reproducibility.

Trace Metal Analysis by ICP-MS

Causality: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers the ultra-low detection limits (parts-per-billion) required to quantify transition metal contaminants that pose a short-circuit risk.[11][12][17][28][29] Its high sensitivity is crucial for ensuring the electrochemical purity of the final product.[30]

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the sample into a clean digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid.

  • Microwave Digestion: Digest the sample in a closed-vessel microwave system to break down the organic matrix.

  • Dilution: After cooling, dilute the digested sample to a final volume (e.g., 50 mL) with deionized water, ensuring the final acid concentration matches the calibration standards (e.g., 2% v/v).[17]

  • ICP-MS Analysis: Aspirate the sample into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements. The mass spectrometer separates the ions by their mass-to-charge ratio, allowing for quantification against multi-element calibration standards.

  • Data Analysis: Quantify the concentration of key metals (Fe, Ni, Cu, Cr, Zn, Pb) and report the results in ppm or ppb.

Conclusion

The purity of an electrolyte additive like 4-(fluorodimethylsilyl)butanenitrile is not merely a quality metric but a direct enabler of battery performance and safety. While official standards may not exist for such novel materials, a robust analytical framework built on the principles of GC-MS for organic purity, Karl Fischer titration for water content, and ICP-MS for metallic contaminants provides the necessary rigor. By benchmarking against established materials like FEC and understanding the chemical causality behind each impurity limit, researchers and manufacturers can confidently validate their materials, accelerating the development of next-generation lithium-ion batteries.

References

  • Impact of electrolyte impurities and SEI composition on battery safety. National Institutes of Health (NIH). [Link]

  • Determination of elements in battery materiels using ICP/MS. RISE Research Institutes of Sweden. [Link]

  • Accurate water determination in challenging lithium-ion battery electrolytes by direct coulometric Karl Fischer (KF) titration. ResearchGate. [Link]

  • Determine H₂O and HF in Lithium Ion Batteries by Karl Fischer Titration. Mettler Toledo. [Link]

  • ICP-MS Analysis of Trace Elements in LIB Cathode Materials. Agilent. [Link]

  • Impurities in electrolyte additives. ElectrolyteProcess.com. [Link]

  • Analysis of Trace Elements as Impurities in Materials Used for Lithium-Ion Battery Production. Spectroscopy Online. [Link]

  • Battery Analysis Using ICP-OES and ICP-MS. Separation Science. [Link]

  • Karl Fischer Titration for Battery Production. AZoM. [Link]

  • Electrolytes for Lithium‐Ion Batteries: Chemical Changes over Time and in the Presence of Impurities. ResearchGate. [Link]

  • Moisture Matters: Accurate Water Determination in Battery Materials. American Chemical Society. [Link]

  • Fluoroethylene Carbonate (FEC) 99.95%. Automat Solutions. [Link]

  • Effects of Different Impurities on the Self-Discharge of Lithium Batteries. Semco University. [Link]

  • What are the effects of impurities in lithium ion electrolyte on battery perform. Company news. [Link]

  • The Analytical Needs for Manufacturing and Producing Lithium-Ion Batteries. Lab Manager. [Link]

  • Battery Analysis Techniques in Modern Laboratories. Separation Science. [Link]

  • Fast screening method to characterize lithium ion battery electrolytes by means of solid phase microextraction – gas chromatography – mass spectrometry. RSC Publishing. [Link]

  • Fluoro Ethylene Carbonate(FEC). Rongcheng Qing Mu High-Tech Materials Co., Ltd. [Link]

  • Analytical Solutions for Li-Ion Batteries. AZoM. [Link]

  • Fluoroethylene carbonate (FEC). Battery Materials. [Link]

  • Fast screening method to characterize lithium ion battery electrolytes by means of solid phase microextraction – gas chromatography – mass spectrometry. RSC Publishing. [Link]

  • Comprehensive analysis of electrolyte solutions for lithium-ion batteries using gas chromatography-mass spectrometry. Pragolab. [Link]

  • Analysis of Rechargeable Lithium-Ion Battery Electrolyte by GC-MS. EAG Laboratories. [Link]

  • Chemical, Elemental and Structural Analysis of Batteries. Fisher Scientific. [Link]

  • What chemical analysis techniques are essential for lithium-ion battery manufacturing? Revolutionized.com. [Link]

  • How to Safely Prepare Battery Electrolyte Solutions. Battery.com. [Link]

  • Butanenitrile, 4-(fluorodimethylsilyl)-. ChemBK. [Link]

  • [ CAS No. 1639345-42-8 ] 4-[fluoro(dimethyl)silyl] butanenitrile. Novasol Biotech. [Link]

  • 4-(Fluorodimethylsilyl)butanenitrile. PubChem. [Link]

  • A New Way to Measure Inorganic Anions in Battery-Grade Lithium Carbonate. AnalyteGuru. [Link]

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Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-(Fluorodimethylsilyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Dual-Threat" Hazard

Do not treat this compound as a generic organic reagent. 4-(Fluorodimethylsilyl)butanenitrile (CAS 1639345-42-8) presents a unique "dual-threat" profile due to its hybrid structure: a silyl fluoride moiety and an aliphatic nitrile tail.[1]

  • Primary Threat (Acute Toxicity): Classified by multiple vendors and ECHA notifications as Fatal in contact with skin (H310) and Fatal if inhaled (H330) .[1] This indicates high lipophilicity, allowing rapid dermal absorption.

  • Secondary Threat (Hydrolysis): The Si-F bond, while robust, can hydrolyze in the presence of moisture or metabolic processes to release Hydrogen Fluoride (HF) and fluoride ions, posing a risk of deep tissue necrosis and systemic hypocalcemia.[1]

  • Tertiary Threat (Metabolic): The nitrile group can metabolize to release cyanide , leading to histotoxic hypoxia.

Immediate Action Required: Ensure Calcium Gluconate gel (for HF) and a Cyanide Antidote Kit are accessible before opening the bottle.

Physicochemical Context & Risk Assessment

PropertyDataOperational Implication
State LiquidRisk of splash/aerosolization.[1]
Boiling Point ~185°CLow vapor pressure at RT, but heating increases inhalation risk exponentially.
Density ~0.895 g/mLLighter than water; will float if spilled on aqueous surfaces.
Reactivity Moisture SensitiveHydrolysis releases HF. Do not use water for initial spill cleanup.[2]
The "Why" Behind the Protocol
  • Why Silver Shield Gloves? Standard nitrile gloves offer poor protection against small, lipophilic organosilicon molecules. Given the H310 (Fatal in contact with skin) rating, momentary permeation can be lethal.[1] Laminate film (Silver Shield/Barrier) is the only material that provides sufficient breakthrough time.

  • Why Calcium Gluconate? Standard burns are thermal or acidic. Si-F hydrolysis creates fluoride ions that penetrate skin and chelate calcium from bone and blood.[1] Gluconate provides a sacrificial calcium source to neutralize this mechanism.

Personal Protective Equipment (PPE) Matrix

This system is non-negotiable. The "Fatal" dermal rating elevates this beyond standard BSL-2 chemical handling.[1]

ZoneEquipmentSpecification & Rationale
Ocular Chemical Goggles + Face Shield Requirement: ANSI Z87.1 compliant impact/splash goggles.[1] Rationale: A face shield is mandatory to prevent neck/face absorption during a splash event. Safety glasses are insufficient.
Dermal (Hands) Double Gloving System Inner Layer: Silver Shield® (Laminate Film) or EVOH.[1] Essential for chemical resistance.Outer Layer: 8 mil Nitrile (Long Cuff). Provides dexterity and protects the inner liner.
Respiratory Fume Hood / Glove Box Primary: Work inside a certified chemical fume hood with sash at lowest working height.Secondary: If heating or aerosolizing, use a Schlenk line or Glove Box (N2/Ar atmosphere).
Body Chem-Resistant Apron Wear a Tyvek® or rubberized apron over a standard lab coat to prevent soak-through to street clothes.[1]

Operational Protocol: The "Zero-Contact" Method[1]

A. Preparation[4][5]
  • Dry System: Flame-dry all glassware. This compound is moisture-sensitive; hydrolysis generates HF.[1]

  • Antidote Check: Place Calcium Gluconate gel on the benchtop (not in a drawer). Verify the location of the Cyanide Antidote Kit.

  • Quench Bath: Prepare a beaker of bleach (sodium hypochlorite) mixed with dilute NaOH to quench potential cyanide residues on tools.

B. Transfer Technique (Syringe/Cannula)

Avoid pouring. Pouring creates invisible aerosols and drips.

  • Secure the Bottle: Clamp the reagent bottle inside the hood.

  • Inert Gas Blanket: Insert a bleed needle (N2 or Ar) into the septum to prevent vacuum lock and moisture ingress.

  • Draw: Use a glass syringe with a Luer-lock needle. Draw the liquid slowly.

  • Transfer: Dispense directly into the reaction vessel through a septum.

  • Decon: Immediately draw the bleach/NaOH solution into the used syringe to neutralize residuals before disposal.

C. Experimental Workflow Visualization

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Silver Shield Gloves + Face Shield Start->CheckPPE CheckAntidote Antidote Check: Ca-Gluconate + CN Kit Present? CheckPPE->CheckAntidote Decision Method of Transfer? CheckAntidote->Decision Syringe Syringe/Cannula Transfer (Preferred) Decision->Syringe Yes Pouring Open Pouring (FORBIDDEN) Decision->Pouring No Reaction Reaction under Inert Gas (Exclude Moisture) Syringe->Reaction Pouring->CheckAntidote STOP: High Risk Cleanup Quench Syringe in Bleach/NaOH Bath Reaction->Cleanup

Figure 1: Decision logic for safe handling. Note the strict prohibition of open pouring due to inhalation/splash risks.[1]

Emergency Response Procedures

Scenario A: Skin Exposure (The "Speed" Protocol)

Time is critical. Fluoride ions penetrate skin in minutes.[1]

  • Remove: Immediately strip contaminated clothing/gloves.[3] Do not pull contaminated shirts over the head (cut them off).

  • Wash: Rinse with water for only 5 minutes (unlike the standard 15 mins). Prolonged washing delays the antidote.

  • Apply: Massage Calcium Gluconate Gel into the site continuously.

  • Escalate: Seek medical attention immediately. Inform EMS of "Silyl Fluoride / HF" exposure.

Scenario B: Inhalation
  • Evacuate: Move to fresh air immediately.

  • Support: If breathing is difficult, administer oxygen (trained personnel only).

  • Alert: Monitor for delayed pulmonary edema (fluid in lungs), which can occur up to 24 hours later.

Scenario C: Spills
  • Isolate: Evacuate the lab. Post "Do Not Enter" signage.[4]

  • Do NOT use Water: Water will hydrolyze the spill, releasing HF gas.

  • Absorb: Use a Dry Absorbent (Vermiculite, Dry Sand, or specific "HF/Acid" spill pads).

  • Collect: Scoop into a plastic container (glass may react with HF). Label as "Toxic/Corrosive - Contains Fluoride & Cyanide".[1]

Disposal & Waste Management

Do not pour down the drain. This compound creates a complex waste stream containing organic nitriles, fluorides, and silanes.

  • Quenching (Small Scale):

    • Treat glassware/syringes with a mixture of Sodium Hypochlorite (Bleach) and Sodium Hydroxide (pH > 10) .[1]

    • Mechanism:[5] The base promotes hydrolysis of the nitrile to carboxylate (releasing ammonia) and the silyl group to silanol/fluoride. The bleach oxidizes any free cyanide.

    • Caution: This reaction is exothermic. Perform in an ice bath inside the hood.

  • Waste Segregation:

    • Collect the quenched mixture in a dedicated waste container labeled "High Hazard: Cyanide/Fluoride/Organic" .

    • Do not mix with strong acids (risk of HCN/HF evolution).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123810548, 4-(Fluorodimethylsilyl)butanenitrile. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(Fluorodimethylsilyl)butanenitrile.[1][6] (Accessed via PubChem GHS Data).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Chemical Health & Safety: Handling Organosilicon Compounds. (General guidance on silyl halides). Retrieved from [Link][1]

  • Honeywell Specialty Chemicals. Hydrofluoric Acid Properties and Safe Handling Guide. (Reference for Fluoride/HF emergency protocols). Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.